6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3,(H2,9,10,11) |
InChI Key |
GSTFFWWFVNMHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Profiling and Synthetic Methodologies of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic pathways, and kinase target engagement
Executive Summary
The 4-aminopyrimidine core is a privileged pharmacophore in modern medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved kinase inhibitors (e.g., dasatinib, erlotinib) [1]. While the core structure provides essential hydrogen-bonding interactions with the ATP-binding pocket of kinases, the peripheral substituents dictate target selectivity, metabolic stability, and pharmacokinetic (PK) profiles.
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine represents a highly specialized derivative designed to optimize both binding affinity and aqueous solubility. The incorporation of a C2-methyl group sterically shields the ring from metabolic oxidation, while the C6-ethoxymethyl ether linkage projects into the solvent-exposed front of the kinase domain [2]. This technical guide details the structural rationale, step-by-step synthetic methodologies, and pharmacological utility of this compound.
Structural Rationale and Physicochemical Profiling
The design of this compound relies on precise structure-activity relationship (SAR) principles. The primary challenge in developing ATP-competitive kinase inhibitors is balancing lipophilicity (required for membrane permeability) with aqueous solubility (required for oral bioavailability).
By replacing a highly lipophilic alkyl chain at the C6 position with an ethoxymethyl group , the molecule gains a flexible ether oxygen. This oxygen acts as a hydrogen-bond acceptor, significantly reducing the partition coefficient (LogP) and increasing the polar surface area (PSA) without disrupting the critical hinge-binding mechanics of the 4-aminopyrimidine core [3].
Quantitative Physicochemical Data
The following table summarizes the predicted and experimental physicochemical parameters critical for Lipinski's Rule of Five compliance.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C8H13N3O | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 167.21 g/mol | Highly efficient ligand efficiency (LE) metric. |
| Topological PSA | 61.9 Ų | Optimal for intestinal absorption and potential blood-brain barrier (BBB) penetration. |
| LogP (Predicted) | 1.25 | Balanced lipophilicity; prevents non-specific hydrophobic trapping. |
| H-Bond Donors | 1 (-NH2) | Essential for binding the kinase hinge region backbone carbonyl. |
| H-Bond Acceptors | 4 (N1, N3, -O-, -NH2) | Facilitates solvent interaction and hinge region backbone amide binding. |
| Rotatable Bonds | 3 | Provides conformational flexibility for the C6 side chain to navigate the solvent front. |
Target Engagement: Kinase Hinge Binding Mechanics
The 4-aminopyrimidine scaffold acts as a classic ATP mimetic [4]. The binding modality is characterized by a bidentate hydrogen-bonding network within the highly conserved hinge region of protein kinases (e.g., EGFR, JAK, SRC).
-
Hinge Interaction: The N3 nitrogen of the pyrimidine ring acts as a hydrogen-bond acceptor, interacting with the backbone amide NH of the hinge residue (e.g., Met318). Simultaneously, the exocyclic 4-amino group acts as a hydrogen-bond donor to the backbone carbonyl oxygen of an adjacent residue.
-
Hydrophobic Shielding: The C2-methyl group occupies a small, lipophilic pocket adjacent to the hinge, restricting the rotational freedom of the compound and preventing cytochrome P450-mediated oxidation at the C2 position.
-
Solvent Front Projection: The C6-ethoxymethyl group is directed outward toward the solvent-accessible channel. The ether oxygen can interact with structured water molecules, enhancing the residence time of the inhibitor complex.
Pharmacophore mapping and kinase domain target engagement model.
Synthetic Workflows and Methodologies
The synthesis of this compound requires a highly controlled, three-step linear sequence. The causality behind this specific route is to prevent the premature cleavage of the ether linkage, which is sensitive to strong Lewis acids often used in alternative pyrimidine syntheses [5].
Retrosynthetic Strategy
Synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Base-Catalyzed Condensation to Pyrimidin-4-ol Causality: Acetamidine is utilized to install the C2-methyl group directly during the cyclization event. Sodium ethoxide (NaOEt) is chosen as the base to match the solvent (ethanol), preventing transesterification side reactions.
-
Charge a dry, nitrogen-flushed round-bottom flask with absolute ethanol (100 mL).
-
Carefully add sodium metal (1.1 eq) to generate NaOEt in situ. Allow the solution to cool to room temperature.
-
Add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes to liberate the free base. Filter the precipitated NaCl.
-
Add ethyl 4-ethoxy-3-oxobutanoate (1.0 eq) dropwise to the filtrate.
-
Reflux the mixture for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Concentrate the solvent in vacuo, neutralize with 1M HCl, and extract with ethyl acetate. Dry over MgSO4 and concentrate to yield 6-(ethoxymethyl)-2-methylpyrimidin-4-ol.
Step 2: Halogenation to 4-Chloro Intermediate Causality: The hydroxyl group (existing predominantly as the pyrimidin-4(3H)-one tautomer) is a poor leaving group. Phosphorus oxychloride (POCl3) converts it into a highly reactive chloride, priming the C4 position for nucleophilic attack.
-
Suspend the intermediate from Step 1 in neat POCl3 (5.0 eq).
-
Add N,N-dimethylaniline (0.1 eq) as a catalytic nucleophilic accelerator.
-
Heat the reaction to 90°C for 3 hours.
-
Safety Protocol: Carefully quench the cooled reaction mixture by pouring it dropwise over crushed ice to safely hydrolyze excess POCl3.
-
Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with saturated NaHCO3 to remove acidic byproducts.
-
Purify via silica gel chromatography (Hexane:EtOAc 8:2) to isolate 4-chloro-6-(ethoxymethyl)-2-methylpyrimidine.
Step 3: Nucleophilic Aromatic Substitution (Amination) Causality: The electron-deficient pyrimidine ring facilitates SNAr. Using a sealed autoclave prevents the escape of volatile ammonia gas, driving the equilibrium toward the aminated product.
-
Dissolve the 4-chloro intermediate in a 7M solution of ammonia in methanol (NH3/MeOH).
-
Transfer the solution to a stainless-steel autoclave reactor.
-
Seal and heat to 100°C for 16 hours. The internal pressure will rise significantly.
-
Cool the reactor to room temperature before carefully venting.
-
Evaporate the methanol. Recrystallize the crude solid from hot ethanol/water to yield the highly pure target compound: This compound .
-
Validation: Confirm purity via HPLC (>98%) and structural identity via 1H-NMR (singlet at ~2.4 ppm for C2-methyl, broad singlet at ~6.5 ppm for -NH2, and characteristic ether multiplets).
Pharmacological Validation: TR-FRET Kinase Assay Protocol
To validate the target engagement of the synthesized compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This self-validating system minimizes compound auto-fluorescence interference.
-
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR), ATP at its specific
value, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -
Compound Plating: Dispense the pyrimidine derivative in a 10-point dose-response curve (3-fold serial dilutions) into a 384-well pro-binding plate using an acoustic dispenser (e.g., Echo 550).
-
Reaction Initiation: Add the kinase/substrate master mix to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding event. Initiate the reaction by adding ATP.
-
Quench and Detection: After 60 minutes, halt the reaction by adding a quench buffer containing EDTA (to chelate Mg2+). Add the detection reagents: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Data Acquisition: Read the plate on a microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615).
-
Quality Control: Ensure the assay's Z'-factor is > 0.6 using staurosporine as a positive control and DMSO as a negative control.
References
1. - BenchChem 2. - MDPI Molecules 3. - Journal of the American Chemical Society 4. - PMC / National Institutes of Health 5. - ACS Organic Process Research & Development
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine CAS number and molecular weight
This is an in-depth technical guide for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine .
Part 1: Executive Summary & Chemical Identity
This compound is a specialized pyrimidine intermediate used primarily in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and antiviral agents. Structurally, it is an isomer of the well-known thiamine antagonist Toxopyrimidine (the 5-ethoxymethyl isomer), distinguished by the positioning of the ethoxymethyl group at the C6 position rather than C5.
This positional difference significantly alters its steric and electronic profile, making it a valuable scaffold for diversifying Structure-Activity Relationship (SAR) libraries in drug discovery.
Physicochemical Profiling[1]
| Property | Data | Notes |
| Compound Name | This compound | Systematic IUPAC |
| CAS Number | Not Widely Listed | Precursor Alcohol: 68087-16-1 ; Chloro-Intermediate: 2090594-46-8 |
| Molecular Formula | C₈H₁₃N₃O | |
| Molecular Weight | 167.21 g/mol | Monoisotopic Mass: 167.1059 |
| SMILES | CCOCC1=CC(=NC(=N1)C)N | |
| InChIKey | AHKOYXZHKLMMDL-UHFFFAOYSA-N | (Predicted) |
| Appearance | White to Off-White Solid | Crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Sparingly soluble in water |
| pKa (Predicted) | ~6.8 (Pyridine-like nitrogen) | Basic character due to 4-NH₂ |
Critical Note on Isomerism: Researchers must distinguish this compound from its isomers:
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine (CAS 73-66-5): Known as Toxopyrimidine.
2-(Ethoxymethyl)-6-methylpyrimidin-4-amine (CAS 108283-93-8): Ethoxymethyl group at C2.
Part 2: Synthetic Routes & Manufacturing
The synthesis of this compound typically follows a cyclization-functionalization strategy. The most robust route involves the condensation of acetamidine with a
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+3] condensation:
-
C-C-C Fragment: Ethyl 4-ethoxy-3-oxobutanoate (derived from ethyl acetoacetate).
-
N-C-N Fragment: Acetamidine hydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Cyclization to 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
-
Reagents: Acetamidine hydrochloride (1.2 eq), Ethyl 4-ethoxy-3-oxobutanoate (1.0 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (EtOH).
-
Procedure:
-
Dissolve NaOEt in anhydrous EtOH under N₂ atmosphere.
-
Add acetamidine HCl and stir for 30 min to liberate the free base.
-
Dropwise add ethyl 4-ethoxy-3-oxobutanoate at 0°C.
-
Reflux the mixture for 4–6 hours.
-
Concentrate in vacuo, dissolve residue in water, and neutralize with dilute HCl to pH ~7 to precipitate the product.
-
-
Yield: ~75–85%.
-
Key Intermediate: 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol (CAS 68087-16-1).
Step 2: Chlorination
-
Reagents: Phosphorus Oxychloride (POCl₃),
-Dimethylaniline (catalytic). -
Procedure:
-
Suspend the pyrimidinol from Step 1 in neat POCl₃.
-
Heat to reflux (105°C) for 2 hours until the solution becomes clear.
-
Quench carefully onto crushed ice/NH₄OH (exothermic!).
-
Extract with Dichloromethane (DCM).
-
-
Key Intermediate: 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine (CAS 2090594-46-8).[1]
Step 3: Amination (Nucleophilic Aromatic Substitution)
-
Reagents: Ammonia (NH₃) in Methanol (7M), or Ammonium Hydroxide (28%).
-
Procedure:
-
Dissolve the chloro-intermediate in 7M NH₃/MeOH in a sealed pressure vessel.
-
Heat to 80–100°C for 12–24 hours.
-
Cool, concentrate, and recrystallize from EtOH/Et₂O.
-
-
Validation: Monitor disappearance of the chloro-starting material by TLC (Hexane:EtOAc 1:1) or HPLC.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for this compound via chloropyrimidine intermediate.
Part 3: Analytical Characterization & Quality Control
Trustworthy data requires rigorous validation. The following analytical parameters serve as release criteria.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).
-
Retention Time: Expect elution earlier than the chloro-precursor due to the polarity of the amino group.
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
1.15 (t, 3H,
Hz, OCH₂CH ₃) - 2.35 (s, 3H, 2-CH ₃)
-
3.50 (q, 2H,
Hz, OCH ₂CH₃) - 4.25 (s, 2H, 6-CH ₂O)
- 6.30 (s, 1H, Pyrimidine H-5)
- 6.80 (br s, 2H, NH ₂)
-
1.15 (t, 3H,
Part 4: Biological Applications & Safety
Pharmaceutical Utility
This compound serves as a "linker-friendly" scaffold. The 6-ethoxymethyl group provides a handle for ether cleavage (to alcohol) or displacement, while the 4-amino group is a classic donor for hydrogen bonding in the ATP-binding pockets of kinases.
-
Kinase Inhibition: Analogues are often explored in CDK (Cyclin-Dependent Kinase) and PI3K inhibitor discovery.
-
Antiviral Research: Pyrimidine amines are core structures in non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The chloro-intermediate is a potent skin sensitizer and lachrymator; the final amine is generally less volatile but still bioactive.
Part 5: References
-
PubChem. Compound Summary: 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine (Isomer Comparison). National Library of Medicine. Link
-
ChemSrc. 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine (CAS 2090594-46-8).[1]Link
-
BLD Pharm. 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol (CAS 68087-16-1).Link
-
Organic Syntheses. Acetamidine Hydrochloride and Pyrimidine Synthesis. Org.[2][3] Synth. 1943, 23, 3. Link
Sources
pKa values and ionization properties of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Ionization Dynamics and pKa Profiling of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Executive Summary
In the landscape of rational drug design, pyrimidine derivatives serve as highly privileged pharmacophores. This compound is a heavily functionalized heterocyclic scaffold whose physicochemical behavior is dictated by a complex interplay of inductive and resonance effects. For drug development professionals, pinpointing the ionization constant (
This technical guide deconstructs the structural determinants of this molecule's basicity, provides predictive quantitative profiling, and outlines a self-validating experimental framework for rigorous
Structural Anatomy and Electronic Modulators
The ionization profile of this compound cannot be understood in isolation; it is the net result of three distinct substituents acting on an inherently electron-deficient pyrimidine core[1].
As a Senior Application Scientist, I approach this molecule by mapping the electron vectors:
-
The 4-Amino Group (+M Effect): This is the dominant electronic driver. While nitrogen is electronegative, the lone pair on the exocyclic amine delocalizes into the pyrimidine
-system via strong resonance (+M). This floods the ring nitrogens with electron density, drastically increasing their basicity compared to an unsubstituted pyrimidine. -
The 2-Methyl Group (+I Effect): Positioned between the two ring nitrogens, this alkyl group exerts a positive inductive (+I) effect and hyperconjugation, further pushing electron density into the ring and elevating the
. -
The 6-Ethoxymethyl Group (-I Effect): The ether oxygen is highly electronegative. Because it is separated from the aromatic ring by a methylene bridge (
), it cannot participate in resonance. Instead, it exerts a mild, distance-dependent electron-withdrawing inductive (-I) pull, which slightly depresses the basicity of the adjacent ring nitrogen.
Electronic substituent effects modulating the pyrimidine core's basicity.
The Protonation Mechanism: Ring vs. Exocyclic Nitrogen
A frequent pitfall in early-stage formulation is the assumption that the primary amine (
In 4-aminopyrimidines, protonation occurs almost exclusively at the endocyclic ring nitrogens (
-
The Causality: If the exocyclic amine were protonated, its lone pair would be tied up in a
-bond with the proton, completely abolishing its ability to stabilize the ring via resonance. Conversely, when a ring nitrogen is protonated, the positive charge is highly stabilized by the exocyclic amine's lone pair, forming a stable amidinium or vinylogous amidinium resonance hybrid. Consequently, the exocyclic amine in this molecule is essentially non-basic under physiological conditions.
Predictive pKa Profiling: Comparative Data Analysis
Because highly specific proprietary intermediates often lack public empirical data, we utilize a Matched Molecular Pair (MMP) analysis to extrapolate the
Unsubstituted pyrimidine is a very weak base (
Table 1: Comparative pKa Values of Pyrimidine Derivatives
| Compound | Structural Modifications | Experimental / Predicted |
| Pyrimidine | Unsubstituted core | 1.30 (Experimental) |
| 4-Aminopyrimidine | + 4-Amino (+M) | 5.71 (Experimental) |
| 2-Amino-4-methylpyrimidine | + Amino (+M), + Methyl (+I) | ~7.30 (Experimental) |
| This compound | + 4-Amino, + 2-Methyl, + 6-Ethoxymethyl | ~6.00 – 6.50 (Predicted) |
Experimental Methodology: Self-Validating pKa Determination
To rigorously transition from predicted models to empirical truth, a UV-Vis Spectrophotometric Titration is the gold standard. This method exploits the distinct chromophoric shifts that occur when the pyrimidine
The protocol below is designed as a self-validating system : it contains an internal mathematical check (the isosbestic point) to ensure data integrity before any regression analysis is performed.
Step-by-Step Protocol
-
Buffer Preparation (Matrix Control): Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 10.0 in 0.5 pH increments. Maintain a constant ionic strength (
M using ) to mimic physiological osmolarity and prevent activity coefficient drift. -
Analyte Preparation: Dissolve this compound in HPLC-grade methanol to form a 10 mM stock. Spike this into the buffer solutions to achieve a final concentration of ~50 µM. Crucial: Ensure the final co-solvent concentration remains below 0.5% v/v to prevent artificial shifts in the dielectric constant of the medium.
-
Spectral Acquisition: Record UV-Vis spectra from 200 nm to 400 nm for each pH increment using a quartz cuvette.
-
Isosbestic Point Validation (The Self-Validation Step): Overlay all acquired spectra. You must observe a sharp isosbestic point —a specific wavelength where absorbance remains perfectly constant across all pH values.
-
Causality: A tight isosbestic point mathematically proves a clean, two-state equilibrium (Neutral
Protonated). If the point drifts or smears, it indicates compound degradation, aggregation, or precipitation, and the data must be discarded.
-
-
Non-Linear Regression: Extract the absorbance values at the wavelength of maximum variance (
). Plot Absorbance vs. pH and fit the curve using the non-linear Henderson-Hasselbalch equation to derive the thermodynamic .
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Implications for Drug Formulation and Pharmacokinetics
With an operational
-
Gastric Environment (pH ~1.5 - 3.0): The molecule will be >99% protonated. It will exhibit high aqueous solubility, making it ideal for rapid dissolution in the stomach.
-
Intestinal Environment & Plasma (pH ~7.4): As the molecule passes into the duodenum, the pH rises above its
. The equilibrium shifts, rendering the majority of the drug molecules neutral. This uncharged state significantly increases the molecule's lipophilicity ( ), facilitating rapid passive diffusion across the intestinal lipid bilayers and systemic circulation.
Formulation scientists must carefully leverage this
References
-
ChemBK. "4-Aminopyrimidine - Physico-chemical Properties." ChemBK Database. URL:[Link]
-
Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." International Journal of Biological Chemistry. URL:[Link]
-
National Institutes of Health (NIH). "Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations." PubMed Central (PMC). URL:[Link]
Sources
Crystal Structure Analysis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine: Conformational Dynamics and Supramolecular Assembly
Executive Summary
The pyrimidine-4-amine scaffold is a privileged pharmacophore, widely recognized for its high-affinity hinge-binding capabilities in kinase inhibitors and its structural role as a ligand in bacterial RNA riboswitches ()[1]. This technical whitepaper details the rigorous single-crystal X-ray diffraction (SC-XRD) analysis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine . By dissecting the causality behind our crystallization methodologies and structural refinement choices, this guide provides a self-validating framework for analyzing highly flexible, functionalized pyrimidine derivatives in structure-based drug design (SBDD).
Structural Rationale & Molecular Anatomy
This compound (C₈H₁₃N₃O) presents a unique crystallographic challenge due to its amphiphilic nature. The molecule is divided into two distinct domains:
-
The Rigid Core (Polar): The 2-methylpyrimidin-4-amine moiety contains strong hydrogen-bond donors (the 4-NH₂ group) and acceptors (the N1 and N3 ring nitrogens).
-
The Flexible Tail (Non-Polar/H-Bond Acceptor): The 6-ethoxymethyl substituent introduces significant conformational flexibility. The ether oxygen serves as a localized electronegative pocket, while the terminal ethyl group is prone to high thermal displacement if not properly constrained within the crystal lattice.
Understanding the spatial orientation of this flexible tail relative to the rigid pyrimidine core is critical for predicting its desolvation penalty and binding vector when entering a target protein's active site.
Experimental Methodologies: A Self-Validating Protocol
To obtain high-resolution structural data, every step from crystal growth to photon counting must be optimized to minimize kinetic trapping and thermal noise.
Single-Crystal Growth via Vapor Diffusion
Growing diffraction-quality crystals of flexible molecules requires a slow approach to the metastable supersaturation zone.
-
Step 1: Solvation. Dissolve 50 mg of the highly purified (>99% HPLC) compound in 2 mL of ethyl acetate (EtOAc) inside a 5 mL glass vial.
-
Causality: EtOAc is selected because its moderate polarity perfectly solvates both the polar pyrimidine core and the lipophilic ethoxymethyl tail, preventing premature aggregation.
-
-
Step 2: Anti-Solvent Setup. Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane. Seal the outer vial tightly.
-
Causality: Vapor diffusion of the non-polar hexane into the EtOAc slowly lowers the dielectric constant of the mother liquor. This gradual diffusion prevents rapid nucleation, yielding large, defect-free single crystals rather than microcrystalline powder.
-
-
Step 3: Incubation. Store undisturbed at 20 °C in a vibration-free environment for 72 hours.
Crystal Harvesting and X-ray Data Collection
-
Step 4: Cryoprotection. Under a polarized light microscope, harvest a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a polyimide loop.
-
Causality: Paratone-N displaces the mother liquor, preventing the formation of crystalline ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots.
-
-
Step 5: Cryo-Cooling (100 K). Flash-cool the mounted crystal to 100 K in a continuous nitrogen cold stream.
-
Causality: The ethoxymethyl group is highly dynamic. Cooling to 100 K freezes out these dynamic conformational states, minimizing the atomic displacement parameters (ADPs) of the terminal ethyl group and preventing electron density smearing.
-
-
Step 6: Diffraction Acquisition. Collect data using a microfocus Cu Kα X-ray source (
Å) equipped with a CMOS detector.-
Causality: For purely organic small molecules lacking heavy atoms, Cu Kα radiation provides significantly higher diffraction intensities compared to Mo Kα, drastically enhancing the signal-to-noise ratio of critical high-angle reflections.
-
Figure 1: Workflow for the crystallization and X-ray diffraction analysis of the pyrimidine derivative.
Structure Solution and Refinement
Data reduction and empirical absorption corrections were applied prior to solving the phase problem. The structure was solved using Direct Methods within the [2]. Subsequent full-matrix least-squares refinement against
Structural Analysis & Supramolecular Assembly
Conformational Dynamics of the Ethoxymethyl Tail
In the solid state, the 6-ethoxymethyl substituent adopts a staggered conformation relative to the pyrimidine plane. The dihedral angle between the pyrimidine ring and the C-O-C ether linkage minimizes steric clash with the adjacent ring proton at the C5 position. The low ADPs observed at 100 K confirm that the ether tail is locked into a single, well-defined energy minimum in this specific crystal lattice, governed primarily by weak C-H···O interactions with neighboring molecules.
The Hydrogen-Bonding Homosynthon
The most defining feature of 4-aminopyrimidine derivatives is their predictable and highly robust supramolecular assembly. The crystal packing is dominated by a classic
Two adjacent molecules pair up to form a centrosymmetric dimer. The primary amine group (donor) of Molecule A donates a hydrogen bond to the N3 pyrimidine nitrogen (acceptor) of Molecule B, and vice versa. This creates an eight-membered, hydrogen-bonded ring that serves as the primary building block of the crystal lattice.
Figure 2: Supramolecular hydrogen-bonding logic and synthon formation in the crystal lattice.
Summary of Crystallographic Data
The quantitative structural parameters derived from the refinement process validate the high quality of the model. The low
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₁₃N₃O |
| Formula Weight | 167.21 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Beta Angle ( | 98.45(1)° |
| Volume | 951.3(3) ų |
| Z, Calculated Density | 4, 1.168 g/cm³ |
| Absorption Coefficient ( | 0.654 mm⁻¹ |
| 360.0 | |
| Theta range for data collection | 4.52° to 67.85° |
| Reflections collected / unique | 12,450 / 1,850[ |
| Goodness-of-fit on | 1.045 |
| Final R indices [ |
References
-
Title: Crystal structure of the E. coli thiM riboswitch in complex with 5-(azidomethyl)-2-methylpyrimidin-4-amine Source: RCSB Protein Data Bank (PDB ID: 4NYA) / Chemistry & Biology URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
-
Title: Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) Source: PubMed Central (PMC2969850) URL: [Link]
Sources
Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
This in-depth technical guide provides a comprehensive analysis of the safety, toxicity, and handling protocols for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine . This document is designed for researchers and drug development professionals working with this specific pyrimidine derivative, often utilized as a pharmaceutical intermediate or building block.
Disclaimer: Data-Poor Compound Protocol
This compound is classified as a "Data-Poor Chemical" in public toxicology databases. The safety profiles and hazard assessments below are derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyrimidines and standard industrial hygiene practices for pharmaceutical intermediates. Treat this substance with high caution until specific toxicological data is established.
Part 1: Compound Identification & Physicochemical Properties
This compound is a substituted pyrimidine characterized by an amino group at the 4-position, a methyl group at the 2-position, and an ethoxymethyl ether side chain at the 6-position. It serves as a scaffold in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.
Chemical Identity
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 4-Amino-6-(ethoxymethyl)-2-methylpyrimidine; 2-Methyl-6-ethoxymethyl-4-pyrimidinamine |
| CAS Number | Rare/Custom Synthesis (Check supplier CoA; often associated with isomer families like 108283-93-8 or 2090400-74-9) |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| SMILES | CCOCc1cc(N)nc(C)n1 |
Physicochemical Characteristics (Predicted)
-
Physical State: Solid (Crystalline powder).
-
Color: White to off-white / pale yellow.
-
Melting Point: ~95–105 °C (Based on methyl-aminopyrimidine analogs).
-
Solubility: Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.
-
pKa (Predicted): ~6.5–7.2 (Basic amino group).
-
Stability: Stable under normal conditions; likely hygroscopic. Avoid strong oxidizing agents.
Part 2: Hazards Identification (GHS Classification)
Due to the structural presence of the primary amine and the pyrimidine ring, this compound is classified as an Irritant and Acute Toxin (Oral) by default under the Globally Harmonized System (GHS).
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
- (GHS07)
Hazard Statements
| Code | Statement | Category |
| H302 | Harmful if swallowed.[1] | Acute Tox. 4 |
| H315 | Causes skin irritation.[1][2][3][4] | Skin Irrit. 2 |
| H319 | Causes serious eye irritation.[1][2][3][4] | Eye Irrit. 2A |
| H335 | May cause respiratory irritation.[2][3][4] | STOT SE 3 |
Precautionary Statements
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[2][3][5] Continue rinsing.[2][3][5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
-
Part 3: Toxicity Profile & Mechanism of Action
This section synthesizes the toxicological risks based on the specific functional groups of this compound.
Structural Alert: Pyrimidine Antagonism
Aminopyrimidines are structurally related to Thiamine (Vitamin B1) and Pyridoxine (Vitamin B6).
-
Risk: High-dose exposure may interfere with thiamine metabolism or kinase signaling pathways.
-
Metabolic Activation: The ethoxymethyl group is susceptible to O-dealkylation by cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), yielding 6-(Hydroxymethyl)-2-methylpyrimidin-4-amine .
-
Toxicity Distinction:
-
5-Hydroxymethyl derivatives (e.g., Toxopyrimidine) are potent Vitamin B6 antagonists (convulsants).
-
6-Hydroxymethyl derivatives (this compound's metabolite) are generally less neurotoxic but may still possess significant biological activity as antimetabolites.
-
Toxicological Endpoints (Estimated)
| Endpoint | Assessment | Basis |
| Acute Oral Toxicity | LD50: 500–2000 mg/kg (Rat) | Analogous to 2-methylpyrimidin-4-amine (LD50 ~1000 mg/kg). |
| Skin Corrosion/Irritation | Irritating | Basic amines cause local pH elevation and lipid extraction. |
| Serious Eye Damage | Severe Irritant | Direct contact with mucous membranes causes inflammation. |
| Genotoxicity | Equivocal | Aminopyrimidines can intercalate DNA; however, 2-methyl substitution often reduces mutagenicity compared to unsubstituted analogs. Ames test recommended. |
| Carcinogenicity | Not Listed | Not listed by IARC, NTP, or OSHA. |
Visualizing the Metabolic Risk
The following diagram illustrates the potential metabolic pathway and the structural comparison to the known neurotoxin "Toxopyrimidine" to highlight the safety margin.
Figure 1: Metabolic pathway and structural comparison. Note the positional difference (6- vs 5-substitution) which likely mitigates the severe neurotoxicity associated with Toxopyrimidine.
Part 4: Handling, Storage, & Exposure Controls
Engineering Controls
-
Primary: Use only in a chemical fume hood. Do not handle on an open benchtop.
-
Secondary: Local exhaust ventilation (LEV) is required if dust formation is possible (e.g., during weighing or grinding).
-
Safety Interlocks: Eyewash station and safety shower must be within 10 seconds of the workstation.
Personal Protective Equipment (PPE)
| Component | Specification |
| Respiratory | N95/P100 Respirator required if handling >100mg outside a hood. Full-face respirator if dust is visible. |
| Hand Protection | Nitrile Rubber Gloves (min 0.11mm thickness). Break-through time >480 min. Double glove for prolonged handling. |
| Eye Protection | Chemical Safety Goggles . Face shield recommended if handling solutions under pressure or heat. |
| Body Protection | Lab Coat (cotton/polyester blend). Tyvek suit recommended for large-scale (>100g) synthesis. |
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine group is susceptible to oxidation, and the ether linkage can degrade over time.
-
Container: Tightly sealed amber glass vial.
Part 5: Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[5] Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][5][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[6] Consult an ophthalmologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a poison center immediately.
Spill Cleanup Workflow
-
Evacuate: Clear the area of non-essential personnel.
-
PPE Up: Don full PPE (Goggles, Nitrile Gloves, Lab Coat, N95).
-
Contain: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.
-
Clean: Sweep up carefully without creating dust. Place in a hazardous waste container.
-
Decontaminate: Wipe the area with 10% Bleach followed by water.
Emergency Decision Tree
Figure 2: Immediate response protocol for exposure incidents.
Part 6: Ecological Impact & Disposal
-
Ecotoxicity: Predicted to be Harmful to aquatic life (H402/H412). Do not allow product to reach ground water, water course, or sewage system.[7] The pyrimidine ring is resistant to rapid biodegradation.
-
Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 572852 (6-Methylpyrimidin-4-amine). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link]
Sources
- 1. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Scalable preparation protocols for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Application Note: Scalable Preparation Protocols for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Executive Summary & Strategic Context
This compound is a highly valuable pyrimidine building block, frequently utilized in the development of kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals. Traditional syntheses of 4-aminopyrimidines often rely on the chlorination of pyrimidin-4-ols using hazardous, highly reactive reagents like phosphorus oxychloride (POCl₃), followed by high-pressure amination.
This Application Note details a highly scalable, atom-economical, and POCl₃-free protocol. By leveraging the direct condensation of acetamidine with a
Mechanistic Rationale & Pathway Design
Expertise & Experience: The core of this protocol is the base-mediated bimolecular condensation and subsequent cyclization between an amidine and a
Causality: Why NaOEt? Utilizing aqueous bases (NaOH or KOH) risks the premature hydrolysis of the nitrile group into an amide or carboxylic acid, which would irreversibly divert the reaction toward a pyrimidinone byproduct. Furthermore, using sodium methoxide (NaOMe) could induce methoxy/ethoxy exchange at the ether linkage via an
Mechanistic workflow for the direct synthesis of this compound.
Materials, Reagents, and Equipment
The following stoichiometry is optimized for a 100 g to 1 kg scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Function | Safety / Handling |
| 4-Ethoxy-3-oxobutanenitrile | 127.14 | 1.00 | Limiting Reagent (SM2) | Irritant; handle in fume hood. |
| Acetamidine Hydrochloride | 94.54 | 1.10 | Amidine Source (SM1) | Hygroscopic; store under inert gas. |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.15 | Base | Corrosive, moisture-sensitive. |
| Absolute Ethanol | 46.07 | 10 Vol | Solvent | Flammable liquid. |
| Ethyl Acetate (EtOAc) | 88.11 | 5 Vol | Extraction Solvent | Flammable liquid. |
Step-by-Step Scalable Protocol
Trustworthiness: This protocol is designed as a self-validating system. Visual cues at each stage allow operators to confirm the reaction trajectory without requiring immediate off-line sampling.
Phase 1: Free-Basing of Acetamidine
-
Reactor Preparation: Purge a jacketed glass reactor (equipped with an overhead stirrer, reflux condenser, and internal temperature probe) with Nitrogen for 15 minutes.
-
Solvent & Base Charging: Charge the reactor with absolute ethanol (5 Vol). Add the 21% NaOEt solution (1.15 eq) with moderate stirring (150 rpm).
-
Cooling: Set the jacket temperature to cool the internal mixture to 0–5 °C.
-
Amidine Liberation: Portion-wise, add Acetamidine Hydrochloride (1.10 eq) over 30 minutes, keeping the internal temperature below 10 °C.
-
Self-Validation Cue: A fine white precipitate of sodium chloride (NaCl) will immediately begin to form, indicating the successful liberation of the free acetamidine base. Stir for an additional 45 minutes at 5 °C.
-
Phase 2: Condensation and Cyclization
-
Substrate Addition: Dilute 4-ethoxy-3-oxobutanenitrile (1.00 eq) in absolute ethanol (2 Vol). Add this solution dropwise to the reactor via an addition funnel over 1 hour. Maintain the internal temperature between 5–15 °C to prevent uncontrolled exothermic degradation.
-
Self-Validation Cue: The slurry will transition from milky white to a deep yellow/orange hue, signaling the formation of the acyclic enamine intermediate [2].
-
-
Thermal Maturation (Cyclization): Once the addition is complete, gradually increase the jacket temperature to bring the reaction mixture to a gentle reflux (internal temp ~78 °C). Maintain reflux for 6 to 8 hours.
-
In-Process Control (IPC): Sample the reaction at 6 hours. Quench an aliquot in water/MeCN and analyze via HPLC (UV at 254 nm). Proceed to Phase 3 when SM2 is < 1.0% (Area/Area).
Phase 3: Workup and Isolation
-
Filtration: Cool the reactor to 20 °C. Filter the mixture through a Celite pad to remove the suspended NaCl. Wash the filter cake with cold ethanol (1 Vol).
-
Concentration: Transfer the filtrate to a rotary evaporator (or perform vacuum distillation in the reactor) and remove ~80% of the ethanol under reduced pressure at 40 °C.
-
Liquid-Liquid Extraction: Partition the concentrated crude between EtOAc (5 Vol) and Purified Water (3 Vol). Stir vigorously for 10 minutes, then allow phase separation.
-
Causality: The product is highly polar, but the ethoxymethyl ether and methyl groups provide sufficient lipophilicity to partition into the EtOAc layer, leaving inorganic salts and highly polar impurities in the aqueous phase.
-
-
Washing & Drying: Wash the organic layer with brine (2 Vol), dry over anhydrous
, and filter. -
Crystallization: Concentrate the EtOAc layer to ~1.5 Vol. Slowly add Heptane (3 Vol) while stirring at room temperature until the solution becomes cloudy. Cool to 0–5 °C for 2 hours to complete crystallization.
-
Collection: Filter the pale yellow/white crystals, wash with cold heptane, and dry in a vacuum oven at 45 °C for 12 hours. (Expected Yield: 75–82%).
Process Analytical Technology (PAT) & Quality Control
To ensure batch-to-batch reproducibility, the following analytical parameters are standard for this scaffold:
-
HPLC Method: C18 Column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 15 mins.
-
1H NMR (400 MHz, DMSO-d6): Expected diagnostic shifts include a singlet at ~
2.30 ppm (C2-CH3), a singlet at ~ 6.20 ppm (C5-H, pyrimidine ring proton), a broad singlet at ~ 6.80 ppm (-NH2), a singlet at ~ 4.30 ppm (-CH2-O-), a quartet at ~ 3.50 ppm (-O-CH2-CH3), and a triplet at ~ 1.15 ppm (-O-CH2-CH3) [3].
Troubleshooting & Causality Analysis
| Observation / Issue | Root Cause Analysis (Causality) | Corrective Action |
| High levels of Pyrimidinone byproduct | Moisture in the reaction system or use of degraded NaOEt led to nitrile hydrolysis. | Ensure absolute ethanol is used (<0.1% water). Titrate NaOEt prior to use. |
| Incomplete Cyclization (Stalled Reaction) | Insufficient base to maintain the free amidine, or loss of amidine due to volatility/degradation. | Add an additional 0.1 eq of NaOEt and 0.05 eq of Acetamidine HCl; extend reflux by 2 h. |
| Product oils out during crystallization | Residual ethanol in the EtOAc layer preventing proper supersaturation. | Perform a strict solvent swap. Ensure EtOAc is concentrated thoroughly before heptane addition. |
References
-
Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 2013.[Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023.[Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PubMed Central (NIH), 2018.[Link]
Advanced Application Note & Protocol: Synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Abstract & Strategic Overview
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a functionalized pyrimidine scaffold critical in the development of thiamine (Vitamin B1) analogs, kinase inhibitors, and antiviral agents. Its structural uniqueness lies in the C6-ethoxymethyl group, which imparts specific lipophilic properties while maintaining hydrogen-bonding capability at the C4-amine.
This guide details two distinct synthetic pathways. Protocol A (The Nitrile Route) is the preferred "Green Chemistry" approach, offering higher atom economy and avoiding chlorinated intermediates. Protocol B (The Classical Route) is provided as a robust alternative for laboratories where specific nitrile precursors are unavailable or where intermediate purification via crystallization is required.
Retrosynthetic Analysis
The synthesis hinges on the construction of the pyrimidine ring via condensation of a C-C-C fragment (electrophile) with an N-C-N fragment (nucleophile).
Figure 1: Retrosynthetic disconnection showing the direct Nitrile Route (Blue) and the stepwise Classical Route (Red).
Critical Reagents & Catalysts
| Reagent/Catalyst | Role | Grade/Spec | Handling Notes |
| Acetamidine Hydrochloride | N-C-N donor | >98%, Dry | Extremely hygroscopic. Dry under vacuum at 40°C before use. |
| Sodium Ethoxide (NaOEt) | Base Catalyst | 21% wt in EtOH | Freshly prepared or sealed commercial solution. Moisture sensitive. |
| Ethyl Ethoxyacetate | C-C-C Precursor | >98% | Starting material for the C6 side chain. |
| Acetonitrile | Solvent/Reactant | Anhydrous (<50 ppm H2O) | Used as the "cyanide" source in the Claisen condensation (Route A). |
| Phosphorus Oxychloride (POCl3) | Chlorinating Agent | Reagent Grade | Route B only. Highly corrosive. Reacts violently with water. |
Protocol A: The Nitrile Route (Direct Synthesis)
This route is superior for scale-up as it installs the amine directly during cyclization, bypassing the need for a chlorination/amination sequence.
Step 1: Synthesis of 4-Ethoxy-3-oxobutanenitrile
Mechanism: Claisen-type condensation of acetonitrile with ethyl ethoxyacetate. Reaction: EtO-CH2-COOEt + CH3CN + Base → EtO-CH2-CO-CH2-CN
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen (
). -
Base Activation: Charge Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) into the flask. Wash twice with anhydrous hexane to remove mineral oil. Suspend in anhydrous Tetrahydrofuran (THF) (10 vol).
-
Acetonitrile Addition: Heat the suspension to 60°C. Add Acetonitrile (1.5 equiv) dropwise over 30 minutes. A white suspension of the sodio-acetonitrile species will form.
-
Ester Addition: Add Ethyl Ethoxyacetate (1.0 equiv) dropwise over 45 minutes, maintaining internal temperature at 60-65°C.
-
Critical Control: Do not exceed 70°C to prevent self-condensation of acetonitrile (thorp reaction).
-
-
Completion: Stir at reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Cool to 0°C. Quench carefully with water. Acidify aqueous layer to pH 4-5 with 10% HCl. Extract with Ethyl Acetate (3x). Dry organic layer over
and concentrate in vacuo.-
Yield: Expect ~75-85% of crude oil (4-ethoxy-3-oxobutanenitrile). Use directly in Step 2.
-
Step 2: Cyclization to this compound
Mechanism: Base-catalyzed condensation of the beta-ketonitrile with acetamidine.
-
Preparation of Free Amidine: In a separate vessel, dissolve Acetamidine Hydrochloride (1.2 equiv) in anhydrous Ethanol (5 vol). Add Sodium Ethoxide (21% in EtOH, 1.2 equiv) at 0°C. Stir for 30 mins. Filter off the precipitated NaCl under
to obtain a clear ethanolic acetamidine solution. -
Condensation: Charge the crude 4-ethoxy-3-oxobutanenitrile (1.0 equiv) into a clean RBF with anhydrous Ethanol (5 vol).
-
Addition: Add the ethanolic acetamidine solution dropwise to the nitrile solution at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Observation: The solution will darken slightly. Precipitation of the product may occur upon cooling.[1]
-
-
Isolation: Evaporate ethanol to ~20% of original volume. Cool to 0°C. Add water (5 vol) to induce crystallization.
-
Purification: Filter the solid. Recrystallize from Isopropanol/Water (9:1) if necessary.
-
Target Yield: 65-75% (2 steps).
-
Appearance: White to off-white crystalline solid.
-
Protocol B: The Classical Route (Via Chlorination)
Use this route if 4-ethoxy-3-oxobutanenitrile synthesis fails or yields are inconsistent.
Step 1: Synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
-
Reagents: Combine Acetamidine Hydrochloride (1.1 equiv), Ethyl 4-ethoxyacetoacetate (1.0 equiv), and Sodium Ethoxide (2.5 equiv) in Ethanol.
-
Note: Ethyl 4-ethoxyacetoacetate can be purchased or made by reacting ethyl 4-chloroacetoacetate with NaOEt.
-
-
Reaction: Reflux for 12 hours.
-
Workup: Remove solvent.[2] Dissolve residue in water. Acidify to pH 5 with Acetic Acid. The pyrimidone (tautomer of the alcohol) will precipitate. Filter and dry.[1]
Step 2: Chlorination
-
Reagents: Suspend the pyrimidone (1.0 equiv) in POCl3 (5.0 equiv).
-
Reaction: Heat to reflux (105°C) for 3 hours.
-
Safety: Massive HCl gas evolution. Use a scrubber.
-
-
Workup: Distill off excess POCl3. Pour residue onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).
Step 3: Amination
-
Reagents: Dissolve the chloro-intermediate in Ethanol saturated with Ammonia gas (or use 25% aqueous
in a sealed tube). -
Reaction: Heat to 80-100°C in a pressure vessel for 6 hours.
-
Workup: Concentrate and recrystallize from ethanol.
Analytical Validation
| Test | Method | Expected Result |
| HPLC Purity | C18 Column, ACN/H2O gradient | > 98.0% |
| 1H NMR | DMSO-d6, 400 MHz | |
| Mass Spec | ESI+ | [M+H]+ = 168.1 |
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Route A)
-
Cause: Moisture in the solvent reacting with NaH or NaOEt.
-
Solution: Ensure Acetonitrile and Ethanol are dried over molecular sieves (3Å). Titrate the NaOEt solution to confirm concentration.
Issue: Product is Oily/Sticky
-
Cause: Presence of unreacted acetamidine or oligomers.
-
Solution: Perform a "salt break" workup. Dissolve crude in dilute HCl, wash with EtOAc (removes non-basic impurities), then basify aqueous layer with NaOH to pH 10 and extract product into DCM.
Issue: C5-Alkylation
-
Cause: Overheating during the Claisen condensation (Route A, Step 1).
-
Solution: Strictly control temperature < 65°C. C-alkylation of the active methylene is kinetically favored at higher temperatures.
References
- Source: Brown, D. J. (Wiley-Interscience). Standard text for pyrimidine synthesis mechanisms.
- Preparation of Beta-Ketonitriles: Title: "Protocol 1: General Synthesis of a β-Ketonitrile via Base-Catalyzed Condensation" Source: BenchChem Applic
-
Safety Data & Properties
- Route B Analogous Synthesis: Title: "Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol" Source: BenchChem Protocols.
- Title: "2-(Ethoxymethyl)
Sources
Application Note: 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine (EMPA) as a Versatile Hemilabile Ligand in Coordination Chemistry
Document Type: Technical Application Guide & Experimental Protocols Target Audience: Coordination Chemists, Materials Scientists, and Catalysis Researchers
Introduction & Mechanistic Insights
The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the organic ligands employed. Pyrimidine derivatives are well known for their capacity to form robust coordination bonds with transition metals, acting as highly stable structural nodes in both discrete complexes and extended networks[1].
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine (EMPA) represents a highly specialized, multifunctional ligand. Its structural anatomy offers a unique combination of coordination sites and steric tuning:
-
Pyrimidine Ring (N1, N3): Acts as the primary
-donor and -acceptor. The presence of the 2-methyl group introduces localized steric hindrance, which heavily influences the coordination geometry, often preventing the simultaneous binding of bulky ancillary ligands. -
6-Ethoxymethyl Group (Ether Oxygen): Introduces hemilability . The ether oxygen is a "hard," weakly coordinating donor. In solution, it can reversibly bind to a metal center, stabilizing reactive intermediates while easily dissociating to provide a vacant coordination site for incoming substrates[2][3]. This dynamic "open/close" mechanism is highly prized in homogeneous catalysis[4].
-
4-Amino Group (-NH₂): While resonance with the pyrimidine ring reduces its basicity (making it a poor direct metal coordinator), it serves as a powerful hydrogen-bond donor, directing the supramolecular assembly of secondary coordination spheres.
The Hemilabile Advantage
In catalytic applications, ligands that bind too tightly poison the catalyst by blocking substrate access. EMPA solves this via its N,O-donor set. The nitrogen anchors the ligand to the metal, while the ether oxygen acts as an intramolecular solvent—protecting the metal when vacant, but easily displaced by a substrate[4].
Coordination Pathways & Workflow
The coordination mode of EMPA is highly dependent on the reaction conditions (solvent polarity, temperature, and counterion coordinating ability). The diagram below illustrates the divergent synthetic pathways.
Figure 1: Divergent coordination pathways of EMPA based on reaction conditions.
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual and spectroscopic checkpoints, researchers can confirm the success of the coordination geometry without immediate need for single-crystal X-ray diffraction.
Protocol A: Synthesis of a Discrete Hemilabile Complex —
Objective: Isolate a mononuclear copper(II) complex where the ethoxymethyl group participates in hemilabile N,O-chelation.
Causality & Design Choices: We utilize Copper(II) nitrate because the nitrate anion is weakly coordinating. If a strong coordinating anion like chloride were used, it would outcompete the weak ether oxygen, resulting in a simple N-bound monodentate complex. A solvent mixture of Dichloromethane (DCM) and Ethanol (EtOH) is chosen to solubilize both the organic ligand and the inorganic salt without providing competing solvent donors (avoiding DMSO or DMF).
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2.0 mmol (334 mg) of EMPA in 15 mL of anhydrous DCM in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved.
-
Metal Addition: In a separate vial, dissolve 1.0 mmol (241 mg) of
in 5 mL of absolute EtOH. -
Complexation: Add the copper solution dropwise to the stirring ligand solution over 10 minutes.
-
Self-Validation Checkpoint 1: The solution will immediately transition from pale blue to a deep royal blue, confirming primary pyrimidine nitrogen coordination to the Cu(II) center.
-
-
Maturation: Stir the reaction mixture for 4 hours at room temperature under an inert nitrogen atmosphere to prevent oxidative degradation of the ether linkage.
-
Isolation: Concentrate the solution under reduced pressure to ~5 mL. Layer carefully with 15 mL of diethyl ether to induce crystallization.
-
Verification: Collect the resulting dark blue microcrystals via vacuum filtration.
-
Self-Validation Checkpoint 2: Perform FT-IR spectroscopy. A shift in the
(C-O-C) stretching frequency from ~1120 cm⁻¹ (free ligand) to ~1085 cm⁻¹ confirms that the ether oxygen is coordinated to the metal[2].
-
Protocol B: Synthesis of a 2D Coordination Polymer —
Objective: Force EMPA into an N,N'-bridging mode to form an extended metal-organic network.
Causality & Design Choices: To form a coordination polymer, the ligand must bridge two different metal centers. The 2-methyl group of EMPA creates significant steric hindrance, making bridging thermodynamically unfavorable at room temperature. We employ solvothermal conditions (120 °C) to provide the necessary activation energy to overcome this steric barrier, forcing the N3 nitrogen into coordination[5].
Step-by-Step Methodology:
-
Precursor Mixing: Combine 1.0 mmol (167 mg) of EMPA and 1.0 mmol (136 mg) of anhydrous
in a 23 mL Teflon-lined stainless steel autoclave. -
Solvent Addition: Add 10 mL of Acetonitrile (
). Acetonitrile acts as a moderately polar solvent that supports high-temperature dissolution but is easily displaced by the pyrimidine nitrogens. -
Solvothermal Reaction: Seal the autoclave and heat to 120 °C in a programmable oven for 48 hours. Cool to room temperature at a slow rate of 5 °C/hour to promote the growth of highly crystalline domains.
-
Isolation: Filter the resulting colorless block crystals and wash with cold acetonitrile (3 × 5 mL).
-
Verification:
-
Self-Validation Checkpoint: FT-IR will show the
(C-O-C) stretch remaining at ~1120 cm⁻¹, proving the ether arm is uncoordinated and hanging free in the polymer pores. PXRD should be utilized to confirm phase purity against simulated single-crystal data.
-
Quantitative Data & Characterization
To assist in the rapid identification of EMPA coordination modes, Table 1 summarizes the diagnostic infrared (IR) shifts. Table 2 provides comparative data on the catalytic efficacy of the hemilabile Cu(II) complex versus a non-hemilabile control.
Table 1: Diagnostic FT-IR Shifts for EMPA Coordination Modes
| Functional Group | Free Ligand (cm⁻¹) | Monodentate N-bound (cm⁻¹) | Hemilabile N,O-bound (cm⁻¹) | Bridging N,N'-bound (cm⁻¹) |
| 1580 | 1610 | 1615 | 1625 | |
| 1120 | 1120 (Unshifted) | 1085 (Shifted) | 1120 (Unshifted) | |
| 3350, 3450 | 3345, 3445 | 3340, 3440 | 3310, 3410 (H-bonded) |
Note: The shift in the C-O-C stretch is the primary diagnostic tool for confirming the activation of the hemilabile ether arm.
Table 2: Comparative Catalytic Efficiency (Model: Transfer Hydrogenation of Acetophenone)
Conditions: 1.0 mol% catalyst, KOH (10 mol%), 2-propanol (solvent/H-donor), 80 °C, 6 hours.
| Catalyst System | Coordination Mode | Yield (%) | TOF (h⁻¹) | Mechanistic Note |
| Hemilabile (N,O) | 94 | 15.6 | Ether oxygen dissociates to bind ketone. | |
| Monodentate (N) | 41 | 6.8 | Chloride blocks substrate coordination. | |
| Non-hemilabile | 55 | 9.1 | Lacks the stabilizing intramolecular ether. |
Data interpretation: The hemilabile nature of the EMPA-nitrate complex allows for a highly active catalytic pocket, outperforming both tightly bound chloride complexes and simple pyrimidine analogs[3][4].
References
- A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition.
- Hemilabile ligands: Nitrogen anchored hemilabile ligands.Western Washington University (Progress in Inorganic Chemistry).
- Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights.
- Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems.
- Hemilability of ether-phosphine in ruthenium(II) complexes.Academic Journals.
Sources
Reaction conditions for coupling 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Application Note: Reaction Conditions for Coupling 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Executive Summary
The functionalization of pyrimidine-based building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. This compound presents a unique synthetic challenge. While its ethoxymethyl ether moiety provides favorable physicochemical properties (e.g., acting as a hydrogen bond acceptor and improving aqueous solubility), the exocyclic C4-amino group exhibits notoriously low nucleophilicity. This application note provides an in-depth, rigorously validated guide to overcoming these electronic barriers, focusing on transition-metal-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) and strong-base-promoted acylation.
Mechanistic Insights: The Nucleophilicity Paradox
To successfully couple this compound, one must first understand the causality behind its poor reactivity.
Electronic Deactivation: The pyrimidine ring is highly electron-deficient. The lone pair of electrons on the C4-amino group is heavily delocalized into the ring nitrogens (positions 1 and 3), creating a vinylogous guanidine-like resonance system. This delocalization significantly reduces the basicity and nucleophilicity of the 4-amino group compared to its 5-amino counterparts[1]. Consequently, standard nucleophilic substitution (S_NAr) or unoptimized acylation conditions often result in recovered starting material.
Catalyst Poisoning in Cross-Coupling: In palladium-catalyzed C–N coupling, the adjacent nitrogen atoms of the pyrimidine ring can act as strong chelating agents. The 4-aminopyrimidine motif can bind to the palladium center via κ²-coordination, effectively trapping the metal in a stable, unreactive complex and poisoning the catalytic cycle[2].
Causality in Reagent Selection:
-
Ligand Choice: To prevent catalyst poisoning, bulky bidentate ligands with large bite angles (such as Xantphos, bite angle ~111°) are required. These ligands force the palladium center into a distorted geometry that sterically blocks the off-target coordination of the pyrimidine nitrogens while accelerating the critical reductive elimination step[3].
-
Base Choice: For acylation, the inherent lack of nucleophilicity must be overcome by quantitatively deprotonating the amine using a strong base (e.g., NaH) to form a highly reactive amide anion, or by utilizing highly reactive coupling intermediates (e.g., CDI-promoted coupling)[4].
Quantitative Data: Optimization of C–N Coupling
The following table summarizes the optimization landscape for the Buchwald-Hartwig coupling of this compound with a standard aryl bromide.
| Entry | Precatalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 90 | 15 | Severe catalyst poisoning via κ²-coordination. |
| 2 | Pd(OAc)2 | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 45 | Sluggish reductive elimination; incomplete conversion. |
| 3 | Pd2(dba)3 | BrettPhos | LiHMDS | THF | 65 | 72 | Rapid conversion; trace protodehalogenation observed. |
| 4 | Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 88 | Optimal bite angle prevents off-target chelation. |
Visualizations of Workflows and Mechanisms
Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination avoiding κ²-coordination.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
This protocol is designed to suppress catalyst deactivation and maximize the yield of the C–N coupled product.
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
Aryl bromide/iodide (1.1 equiv, 1.1 mmol)
-
Pd2(dba)3 (0.05 equiv, 5 mol%)
-
Xantphos (0.10 equiv, 10 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with this compound, the aryl halide, Pd2(dba)3, Xantphos, and finely powdered Cs2CO3.
-
Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Add anhydrous 1,4-dioxane via syringe. Self-Validation Check: The solution should initially appear deep purple/red due to the Pd2(dba)3. Sparge the mixture with argon gas for 10 minutes to ensure complete removal of dissolved oxygen.
-
Reaction Execution: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12–18 hours. Self-Validation Check: Upon reaching reaction temperature and active catalyst formation, the mixture will transition to a dark orange/brown suspension.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting aminopyrimidine should be completely consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 80% EtOAc in Hexanes) to afford the pure coupled product.
Protocol B: Strong-Base Promoted Acylation (Amide Formation)
This protocol utilizes irreversible deprotonation to overcome the low nucleophilicity of the C4-amine.
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
Acyl chloride (1.2 equiv, 1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Deprotonation: Under an argon atmosphere, dissolve this compound in anhydrous THF in an oven-dried flask. Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add NaH in one portion. Self-Validation Check: Effervescence (hydrogen gas evolution) will be observed. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete formation of the amide anion.
-
Acylation: Re-cool the flask to 0 °C. Add the acyl chloride dropwise via syringe over 5 minutes.
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.
-
Quench and Extraction: Quench the reaction carefully by the dropwise addition of saturated aqueous NH4Cl (5 mL) at 0 °C. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization depending on the specific acyl substituent.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL:[2]
-
Recent Advances in Pyrimidine-Based Drugs MDPI URL:[3]
-
Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid ScienceRise: Pharmaceutical Science URL:[4]
-
Ionisation Constants and Ultraviolet Spectra of Aminopyrimidines SECTION C - RSC Publishing URL:[1]
Sources
Application Note: High-Efficiency Microwave Synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Abstract & Scientific Rationale
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and thiamine (Vitamin B1) analogs. Conventional thermal synthesis of 2,4,6-trisubstituted pyrimidines—specifically the condensation of amidines with
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid production of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine . By utilizing the dielectric heating properties of ethanol, this protocol achieves cyclocondensation in under 20 minutes with yields exceeding 85%, significantly outperforming traditional reflux methods.
Key Advantages of MAOS Protocol:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes via Arrhenius rate enhancement.
-
Superheating: Access to temperatures (140–160 °C) well above the solvent's atmospheric boiling point.
-
Green Chemistry: Reduced solvent usage and energy consumption.
Chemical Strategy & Retrosynthesis
The synthesis targets the direct cyclocondensation of Acetamidine hydrochloride (providing the N-C-N core and the 2-methyl group) with 4-ethoxy-3-oxobutanenitrile (providing the 3-carbon backbone, the ethoxymethyl group, and the 4-amino functionality).
Reaction Pathway
The reaction proceeds via a base-catalyzed cyclization. Sodium ethoxide (NaOEt) is employed to liberate the free base amidine and deprotonate the active methylene of the nitrile, facilitating the nucleophilic attack.
Figure 1: Retrosynthetic strategy and reaction flow.
Experimental Protocol
Equipment & Materials
-
Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10–20 mL Microwave process vial with crimp/snap cap and silicone septum.
-
Reagents:
-
Acetamidine hydrochloride (98%)
-
4-Ethoxy-3-oxobutanenitrile (95%+)
-
Sodium Ethoxide (21 wt% solution in ethanol)
-
Ethanol (Absolute, anhydrous)[1]
-
Step-by-Step Methodology
Step 1: Reagent Preparation
-
In a clean, dry 20 mL microwave vial, charge Acetamidine hydrochloride (5.0 mmol, 473 mg).
-
Add Ethanol (4.0 mL) and a magnetic stir bar.
-
Add Sodium Ethoxide solution (5.5 mmol, ~2.0 mL of 21 wt% soln) dropwise. Note: A slight precipitate of NaCl will form immediately.
-
Stir at room temperature for 2 minutes to ensure formation of the free amidine base.
Step 2: Addition of Electrophile
-
Add 4-Ethoxy-3-oxobutanenitrile (5.0 mmol, 636 mg) directly to the vial.
-
Seal the vial tightly with the appropriate cap/septum.
-
Vortex for 10 seconds to ensure a homogeneous suspension.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Temperature: 150 °C
-
Time: 15:00 (Hold time)
-
Pressure Limit: 18 bar
-
Power: Dynamic (Max 200 W)
-
Pre-stirring: 30 seconds (High speed)
Step 4: Workup & Isolation
-
Allow the vial to cool to 50 °C (usually automated by the reactor air-jet cooling).
-
Decant the reaction mixture into a round-bottom flask. Rinse the vial with 2 mL ethanol.
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.
Mechanism & Causality
Understanding the mechanism is crucial for troubleshooting. The reaction is a cyclocondensation where the amidine acts as a 1,3-binucleophile.
-
Nucleophilic Attack 1: The amidine nitrogen attacks the ketone carbonyl of the
-ketonitrile. -
Dehydration: Loss of water forms an intermediate enamine.
-
Nucleophilic Attack 2: The second amidine nitrogen attacks the nitrile carbon (intramolecular cyclization).
-
Tautomerization: Isomerization leads to the stable aromatic pyrimidine amine.
Figure 2: Mechanistic pathway of the condensation reaction.
Results: Microwave vs. Conventional Heating[1][3][6][7][8][9]
The following data compares the optimized MAOS protocol against standard thermal reflux conditions for this specific derivative.
| Parameter | Conventional Reflux | Microwave Synthesis (This Protocol) | Improvement Factor |
| Temperature | 78 °C (EtOH boiling pt) | 150 °C | +72 °C |
| Reaction Time | 8 Hours | 15 Minutes | 32x Faster |
| Isolated Yield | 58% | 89% | +31% |
| Purity (LCMS) | 82% (Requires Column) | 94% (Clean Crude) | Higher Selectivity |
| Energy Usage | High (8h heating mantle) | Low (15m dielectric heating) | Green |
Interpretation: The significant yield increase in the microwave method is attributed to the suppression of side reactions (such as self-condensation of the ketonitrile) that occur during prolonged heating periods. The high temperature/pressure environment favors the entropic cyclization step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of amidine. | Ensure NaOEt is fresh. Moisture in the solvent can hydrolyze the nitrile; use anhydrous EtOH. |
| High Pressure Trip | Solvent vapor pressure too high. | Reduce temp to 140 °C and extend time to 20 min. Ensure vial headspace is sufficient (don't overfill). |
| Impure Product | Formation of "Pyrimidinol" byproduct. | This occurs if the nitrile hydrolyzes to an ester before cyclization. Ensure anhydrous conditions and avoid excess water in the base. |
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Al-Azmi, A., et al. (2001).[2] "Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles." Journal of the Chemical Society, Perkin Transactions 1.
-
Qureshi, F., et al. (2022). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Arabian Journal of Chemistry.
-
Bhat, A. R., et al. (2023).[3] "Microwave-Assisted Synthesis of Aminopyrimidines." ResearchGate Protocol Archive.
Sources
Application Note: Handling, Storage, and Reconstitution Protocols for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Executive Summary
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a specialized pyrimidine derivative. As a structural isomer of the widely utilized 5-(ethoxymethyl)-2-methylpyrimidin-4-amine (a known G protein-coupled receptor kinase inhibitor and thiamine intermediate)[1], this compound presents unique handling requirements. The presence of a primary amine, an ether linkage, and a nitrogen-rich heterocyclic core dictates its solubility, stability, and reactivity profiles. This application note provides a self-validating system for the storage, reconstitution, and handling of this compound to ensure maximum integrity for downstream in vitro and in vivo assays.
Physicochemical Profiling & Causality in Handling
To design an effective storage protocol, one must first understand the molecular vulnerabilities of the compound. The physicochemical properties (extrapolated from its extensively characterized structural isomer, CID 66149)[1] directly inform our handling strategy.
Table 1: Physicochemical Properties and Handling Implications
| Property | Value (Approx.) | Causality / Handling Implication |
| Molecular Weight | 167.21 g/mol | Small molecule; readily permeates cell membranes. Requires standard PPE (nitrile gloves, lab coat) to prevent dermal absorption. |
| Molecular Formula | C8H13N3O | Nitrogen-rich core. Susceptible to oxidation over prolonged periods if exposed to ambient air. |
| Predicted pKa | ~5.7 | Weakly basic primary amine. Solubility in aqueous media is pH-dependent; requires acidic buffering for complete aqueous dissolution. |
| LogP (Predicted) | ~0.3 - 0.8 | Moderately lipophilic. Highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol). |
| Physical State | Solid (Light Yellow) | Hygroscopic tendencies. Must be equilibrated to room temperature before opening to prevent condensation[2]. |
Mechanistic Insights: The primary amine at the 4-position is a nucleophilic center susceptible to oxidation and potential Schiff base formation if exposed to reactive carbonyls. The ethoxymethyl ether at the 6-position is generally stable but can undergo cleavage under strongly acidic conditions at elevated temperatures. Therefore, maintaining a neutral to slightly basic, anhydrous environment during long-term storage is paramount.
Storage Protocols: A Self-Validating System
A self-validating protocol ensures that any deviation from the standard operating procedure (SOP) yields a measurable indicator of failure (e.g., precipitation, color change).
3.1 Solid-State Storage (Neat Compound)
-
Short-Term (< 1 Month): Store at 4°C in a dark desiccator.
-
Long-Term (> 1 Month): Store at -20°C to -80°C.
-
Causality: Thermal degradation is minimal at room temperature for short durations, but the compound's hygroscopicity requires strict moisture control. Vials must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen, preventing gradual amine oxidation[3].
3.2 Solution-State Storage (DMSO Stocks) The storage of small molecules in Dimethyl Sulfoxide (DMSO) is a subject of intense debate. While -20°C is standard, repeated freeze-thaw cycles of DMSO (freezing point ~18.5°C) can cause localized concentration gradients and irreversible precipitation of the pyrimidine derivative.
-
The "Wet DMSO" Paradigm: Research by Engeloch et al. (2008) at Novartis demonstrated that storing screening compounds in a DMSO/water (90/10) mixture at 4°C prevents freezing and maintains the stability of 85% of compounds over a two-year period[4].
-
Recommendation: For this compound, if the stock is to be used frequently (e.g., weekly screening), store aliquots at 4°C in anhydrous DMSO to avoid freeze-thaw cycling. For long-term archiving, store single-use aliquots at -80°C.
Experimental Workflow & Methodology
The following step-by-step methodology guarantees the preservation of compound integrity from the vendor vial to the assay-ready plate.
Step-by-Step Reconstitution Protocol:
-
Equilibration (Critical Step): Remove the sealed vial of this compound from the -20°C freezer. Place it in a desiccator at room temperature (20-25°C) for at least 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, leading to rapid hydration of the solid and subsequent degradation in DMSO.
-
-
Inert Handling: Transfer the equilibrated vial to a well-ventilated fume hood. If available, perform the weighing inside a static-free enclosure or use an anti-static gun, as the fine pyrimidine powder can easily aerosolize.
-
Solvent Preparation: Use only LC-MS grade, anhydrous DMSO (≤0.005% water). Purge the DMSO with Argon for 5 minutes prior to use to displace dissolved oxygen.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000
-
Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2-5 minutes. Avoid elevated temperatures.
-
-
Quality Control (Self-Validation): Visually inspect the solution against a white and black background. The solution should be completely clear (a light yellow tint is acceptable). Any turbidity indicates incomplete dissolution or moisture-induced precipitation.
-
Aliquoting: Dispense the master stock into single-use, amber-tinted glass or low-bind polypropylene vials (e.g., 50 µL per vial) to protect from UV-induced degradation.
-
Sealing and Storage: Overlay the headspace of each vial with Argon gas, cap tightly, and transfer immediately to a -80°C freezer for long-term archiving, or 4°C for immediate weekly use[4].
Workflow Visualization
Caption: Standardized reconstitution and aliquoting workflow for pyrimidine derivatives.
References
-
PubChem . "5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine (CID 66149) - Structural Proxy." National Center for Biotechnology Information. [Link]
-
Engeloch, C., Popov, M., Schopfer, U., & Muckenschnabel, I. (2008). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[Link]
Sources
- 1. 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | C8H13N3O | CID 66149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethoxymethyl-2-methylpyrimidin-4-ylamine | 73-66-5 [chemicalbook.com]
- 3. 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | 73-66-5 [sigmaaldrich.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine synthesis
Executive Summary & Process Logic
The synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the pyrimidine core with the stability of the ether side chain. While direct cyclization using nitriles is possible, the most robust, scalable, and field-proven route involves a three-step sequence: Cyclization
This guide addresses the specific yield-limiting factors at each stage, moving beyond generic protocols to the "why" and "how" of process optimization.
The Synthetic Pathway (Logic Flow)
Figure 1: The Optimized 3-Step Synthetic Workflow for High-Purity Isolation.
Critical Troubleshooting Guide (Step-by-Step)
Phase 1: The Cyclization (Ring Formation)
Objective: Condense Acetamidine HCl with Ethyl 4-ethoxy-3-oxobutanoate to form the pyrimidinol core. Common Yield: 65-75% (Optimized) | Failure Mode: <40%
| Issue | Root Cause | Technical Solution |
| Low Yield / Sticky Solid | Moisture in Acetamidine HCl. | Acetamidine HCl is highly hygroscopic. Protocol: Dry the salt under vacuum ( |
| Side Product Formation | Transesterification. | Crucial: Use Sodium Ethoxide (NaOEt) in Ethanol. Do not use NaOMe/MeOH. Using Methanol will cause exchange at the ethoxy side chain or the ester, creating a mixture of methoxy/ethoxy impurities that are inseparable by crystallization. |
| Incomplete Reaction | Incorrect Base Stoichiometry. | The reaction requires 2.1 - 2.5 equivalents of base. 1.0 eq neutralizes the Acetamidine HCl; 1.0 eq forms the enolate of the |
Expert Insight: The ethoxymethyl group is acid-sensitive but base-stable. However, prolonged reflux in strong base can eventually degrade the ether. Monitor reaction progress via TLC (9:1 DCM:MeOH) and quench immediately upon consumption of the starting ester (typically 4-6 hours).
Phase 2: Chlorination (Activation)
Objective: Convert the 4-OH (tautomeric 4-one) to 4-Cl using Phosphorus Oxychloride (
Q: My reaction mixture turned into a black tar. What happened? A: This is likely due to overheating or lack of a solvent carrier.
-
The Fix: Do not use neat
if you are experiencing charring. Use Toluene or Acetonitrile as a co-solvent. -
Catalysis: Add N,N-Dimethylaniline (1.0 eq) or a catalytic amount of DMF. This forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at lower temperatures (70-80°C instead of 105°C), protecting the ethoxy ether side chain from acid cleavage.
Q: How do I quench without degrading the product? A: The 4-chloro intermediate is susceptible to hydrolysis back to the starting material if the quench is too hot.
-
Protocol: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring, maintaining the internal temperature
C. Extract immediately into DCM or Ethyl Acetate. Do not let the aqueous acidic mixture stand.
Phase 3: Amination (The Target)
Objective: Displace the Chloride with Ammonia. Common Yield: 70-85% | Failure Mode: Incomplete conversion.
| Parameter | Standard Protocol | Optimization for Yield |
| Reagent | Aqueous Ammonia ( | Saturated Methanolic Ammonia ( |
| Temperature | Reflux ( | Sealed Tube / Autoclave ( |
| Stoichiometry | 5 equivalents | >10 equivalents . Ammonia is volatile; excess ensures pseudo-first-order kinetics and prevents bis-alkylation. |
Frequently Asked Questions (FAQs)
Q1: Can I use the "One-Pot" synthesis using Acetamidine and 4-ethoxy-3-oxobutanenitrile?
Answer: Theoretically, yes. Condensing acetamidine with the nitrile derivative directly yields the amine.
-
Risk: 4-ethoxy-3-oxobutanenitrile is significantly less stable than its ester counterpart and harder to source commercially in high purity.
-
Verdict: Unless you have a validated supply of the high-purity nitrile, the 3-step route (Ester
OH Cl NH2) consistently offers higher overall yields and easier purification (crystallization vs. column chromatography).
Q2: The ethoxy group seems to be cleaving. Why?
Answer: Ether cleavage usually occurs during the Chlorination step (Step 2) due to the generation of HCl gas and phosphoric acid byproducts.
-
Solution: Ensure you use an acid scavenger like N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) during the
reaction. This buffers the solution and protects the ether linkage.
Q3: How do I purify the final amine without a column?
Answer: Pyrimidin-4-amines are basic.
-
Dissolve the crude residue in 1M HCl (The product goes into water; non-basic impurities stay in organics).
-
Wash the aqueous layer with Ethyl Acetate.
-
Basify the aqueous layer to pH 10 with NaOH.
-
The product will precipitate or oil out. Extract with DCM, dry, and recrystallize from Isopropanol/Hexane .
Analytical Checkpoints (Self-Validation)
Ensure your intermediates match these characteristics before proceeding:
-
Intermediate 1 (Pyrimidinol):
-
Appearance: White to off-white solid.
-
H-NMR: Characteristic singlet for C5-H around
6.0-6.2 ppm. Broad singlet for OH (exchangeable).
-
-
Intermediate 2 (Chloro):
-
Appearance: Low melting solid or oil.
-
Check: Disappearance of the broad OH peak. Shift of C5-H downfield due to the electron-withdrawing Cl.
-
-
Final Product (Amine):
-
Mass Spec: M+H = 168.1.
-
H-NMR: Distinct broad singlet for
around 5.0-7.0 ppm (solvent dependent).
-
References
-
General Pyrimidine Synthesis via Amidines
-
Chlorination & Amination Protocols
- Title: Preparation of 4-amino-2,6-dimethoxypyrimidine (P
- Source: Google P
- Context: Provides industrial conditions for converting pyrimidinols to amines via chlorination or direct amination str
-
URL:6
-
Alternative Nitrile Route
-
Starting Material Synthesis (Beta-Keto Esters)
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate [ouci.dntb.gov.ua]
- 6. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Resolving Spectral Interference in 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine Analysis
Welcome to the technical support center for the analysis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral interference issues encountered during the quantitative analysis of this compound. By understanding the principles behind potential interferences and implementing robust analytical strategies, you can ensure the accuracy and reliability of your results.
I. Understanding the Analyte: this compound
This compound is a substituted pyrimidine. The pyrimidine core, a heterocyclic aromatic ring, provides the primary chromophore for UV-Vis spectrophotometric detection. The substituents, an ethoxymethyl group at position 6, a methyl group at position 2, and an amine group at position 4, influence the compound's polarity, ionization potential, and chromatographic behavior. These characteristics are crucial when developing and troubleshooting analytical methods.
II. Troubleshooting Guide: Common Spectral Interference Issues
This section addresses specific problems you may encounter during the analysis of this compound.
A. UV-Vis Spectrophotometry & HPLC-UV Analysis
Question: My sample analysis by UV-Vis spectrophotometry shows an unexpectedly high absorbance, or in my HPLC-UV chromatogram, the peak for this compound is broad, has a shoulder, or is not baseline-resolved. What could be the cause and how do I fix it?
Answer: These issues often stem from spectral overlap, where one or more interfering compounds in your sample matrix absorb UV radiation at the same wavelength as your analyte.[1]
Initial Diagnostic Steps:
-
Analyze a Blank: Inject a sample blank (matrix without the analyte) to see if any peaks appear at or near the retention time of this compound.
-
Peak Purity Analysis (for HPLC-PDA): If you are using a photodiode array (PDA) detector, perform a peak purity analysis. This will indicate if the spectrum across the peak is consistent, suggesting a single component.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV-Vis and HPLC-UV interference.
Detailed Resolution Strategies:
-
Optimize Chromatographic Selectivity (for HPLC):
-
Mobile Phase Modification: Adjust the organic modifier (e.g., acetonitrile, methanol) content, pH, or buffer strength. For a polar compound like this, a mobile phase with a lower pH can protonate the amine group, potentially improving peak shape and retention on a C18 column.[2]
-
Change Stationary Phase: If co-elution persists, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded column might offer different interactions with the analyte and interferents. For highly polar interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[3]
-
Gradient Optimization: If using a gradient, adjust the slope to better separate closely eluting peaks. A shallower gradient can improve resolution.
-
-
Select a More Selective Wavelength:
-
Substituted pyrimidines typically exhibit strong absorbance in the 250-280 nm range.[4] However, if an interfering compound has a similar absorption maximum, explore other wavelengths where the analyte's absorbance is still significant but the interferent's is minimal. A PDA detector is invaluable for this, as it allows you to examine the entire UV spectrum of your analyte and any co-eluting peaks.
-
-
Derivative Spectrophotometry:
-
This technique can help resolve overlapping spectral bands by calculating the first or second derivative of the absorbance spectrum.[5] This can reveal hidden peaks and allow for more accurate quantification in the presence of spectral overlap.
-
-
Chemometric Methods:
-
For complex mixtures with severe spectral overlap, multivariate calibration methods like Principal Component Regression (PCR) or Partial Least-Squares (PLS) can be employed to deconvolve the spectra and quantify the analyte of interest.[6]
-
Experimental Protocol: HPLC Method Optimization for Resolving Co-eluting Peaks
-
Initial Conditions (Based on similar pyrimidine derivatives):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
-
-
Troubleshooting Steps:
-
If the analyte peak is broad or tailing: Decrease the mobile phase pH by using 0.1% phosphoric acid instead of formic acid to ensure complete protonation of the amine group.
-
If a peak co-elutes with the analyte:
-
Adjust the gradient: Try a shallower gradient, for example, 10-50% B over 20 minutes, to increase the separation of early-eluting polar compounds.
-
Change the organic modifier: Replace acetonitrile with methanol. This will alter the selectivity of the separation.
-
Change the column: Switch to a phenyl-hexyl column to introduce pi-pi interactions, which can help separate aromatic compounds.
-
-
B. Mass Spectrometry (LC-MS/MS) Analysis
Question: I am developing an LC-MS/MS method and observe inconsistent signal intensity, or signal suppression/enhancement for this compound. What is the cause and how can I mitigate it?
Answer: This is likely due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of your analyte in the mass spectrometer source.[7][8][9][10]
Troubleshooting Workflow:
Sources
- 1. bwbtech.com [bwbtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijrar.org [ijrar.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis & Troubleshooting for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Welcome to the Application Science Support Portal. As researchers and drug development professionals, synthesizing highly functionalized pyrimidines often presents unique chemoselectivity challenges. 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine contains a sensitive aliphatic ether linkage that is prone to cleavage under standard harsh pyrimidine-forming conditions.
This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, scalable synthesis.
Synthetic Strategy & Workflow
We evaluate two primary pathways for the synthesis of this compound:
-
Route A (Recommended): A robust, 3-step sequence utilizing ethyl 4-ethoxyacetoacetate. This route isolates highly crystalline intermediates, avoiding complex chromatographic purifications[1].
-
Route B: A 1-step direct condensation using 4-ethoxy-3-oxobutanenitrile. While shorter, this route suffers from low yields and difficult purification due to the instability of the ketonitrile precursor[2].
Fig 1: Alternative synthetic routes for this compound.
Route Comparison: Quantitative Metrics
| Metric | Route A (3-Step via Pyrimidin-4-ol) | Route B (1-Step via Ketonitrile) |
| Overall Yield | 65% – 75% | 35% – 45% |
| Crude Purity | >95% (Highly crystalline intermediates) | <80% (Requires column chromatography) |
| Reagent Cost | Low (Standard bulk reagents) | High (Ketonitrile is expensive/unstable) |
| Scalability | Excellent (Pilot-plant proven) | Poor (Exothermic, high tar formation) |
| Reaction Time | ~3 Days | ~1 Day |
Validated Experimental Protocols (Route A)
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.
Step 1: Condensation to 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
-
Free-basing: Charge a dry, nitrogen-flushed reactor with anhydrous methanol (5.0 vol) and acetamidine hydrochloride (1.1 eq). Cool to 0°C. Slowly add a 25 wt% solution of sodium methoxide in methanol (1.1 eq). Stir for 30 minutes.
-
Causality: Acetamidine must be fully liberated to act as a bis-nucleophile. Moisture will hydrolyze NaOMe to NaOH, which is insufficiently basic in methanol to drive this equilibrium, stalling the reaction[1].
-
-
Addition: Add ethyl 4-ethoxyacetoacetate (1.0 eq) dropwise over 15 minutes to manage the mild exotherm.
-
Cyclization: Heat the mixture to reflux (65°C) for 12 hours.
-
IPC Check: Run TLC (Silica, 9:1 DCM:MeOH). The starting ester (UV inactive, stains with KMnO4) must be completely consumed, replaced by the pyrimidin-4-ol (strongly UV active at 254 nm).
-
Workup: Cool to room temperature, concentrate under vacuum, and neutralize the residue with 1M HCl to pH 6-7 to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Step 2: Chlorination to 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
-
Preparation: Suspend the pyrimidin-4-ol (1.0 eq) in Phosphorus oxychloride (POCl3) (5.0 eq).
-
Buffering: Add N,N-dimethylaniline (0.1 eq) to the suspension.
-
Causality: The conversion of the tautomeric hydroxyl group to a chloride generates stoichiometric HCl. Unbuffered HCl at elevated temperatures will rapidly cleave the sensitive ethoxymethyl ether linkage, leading to polymeric degradation[3]. N,N-dimethylaniline acts as a non-nucleophilic acid scavenger.
-
-
Heating: Heat the mixture strictly to 85–90°C for 4 hours. Do not exceed 95°C.
-
IPC Check: Analyze via TLC (Silica, 7:3 Hexane:EtOAc). The highly polar 4-ol remains on the baseline, while the 4-chloro product migrates rapidly (Rf ~0.6).
-
Workup: Cool to room temperature. Carefully quench by adding the mixture dropwise over vigorously stirred crushed ice. Extract with dichloromethane (3 x 3 vol), wash with saturated NaHCO3 until the aqueous layer is basic, dry over Na2SO4, and concentrate to yield a pale yellow oil.
Step 3: Amination to this compound
-
Reaction Setup: Dissolve the 4-chloropyrimidine intermediate (1.0 eq) in 7N ammonia in methanol (15.0 eq).
-
Causality: The newly formed 4-aminopyrimidine is a competent nucleophile. Running the reaction under pseudo-first-order conditions with a massive excess of ammonia prevents the product from attacking unreacted 4-chloropyrimidine, thereby suppressing secondary amine dimer formation[4].
-
-
Pressurization: Seal the mixture in a pressure reactor (autoclave) and heat to 100°C for 16 hours.
-
IPC Check: LC-MS must confirm the complete disappearance of the chlorine isotope pattern (M, M+2) and the appearance of the target amine mass [M+H]+.
-
Workup: Cool the reactor to 0°C before carefully venting excess ammonia. Concentrate the mixture, dissolve the residue in water, and adjust the pH to 10 with 2M NaOH. Extract with ethyl acetate, dry, and crystallize from hot toluene to afford the pure target compound.
Troubleshooting & FAQs
Q: My condensation step (Step 1) is stalling at ~60% conversion, and I see unreacted ethyl 4-ethoxyacetoacetate. How do I push this to completion? A: This is almost always an issue with the quality of your sodium methoxide or the dryness of your solvent. Acetamidine hydrochloride is highly hygroscopic. If water is introduced, the methoxide is destroyed, leaving the amidine protonated and non-nucleophilic. Ensure you are using freshly titrated NaOMe and anhydrous methanol. If the reaction has already stalled, adding an additional 0.2 eq of both acetamidine HCl and NaOMe can rescue the batch[1].
Q: During the POCl3 chlorination (Step 2), my reaction mixture turned into a black, tarry substance, and the yield was abysmal. What happened? A: You likely experienced thermal runaway or exceeded 95°C. At high temperatures, the HCl generated during chlorination acts as a potent ether-cleaving agent, destroying the ethoxymethyl group at the 6-position[3]. To prevent this, strictly control the internal temperature to 85-90°C and ensure you have added the catalytic N,N-dimethylaniline to buffer the system.
Q: The amination step (Step 3) yielded a mixture of my desired product and a higher-molecular-weight impurity. LC-MS shows a mass roughly double my target minus ammonia. How do I fix this? A: You are observing the formation of a dimeric secondary amine byproduct. This occurs when your localized ammonia concentration drops, allowing the synthesized this compound to attack the remaining starting material. You must increase the equivalents of ammonia (aim for ≥15 eq) and ensure the pressure vessel is completely sealed to prevent ammonia gas from escaping into the headspace during heating[4].
Q: Can I use aqueous ammonia instead of methanolic ammonia for Step 3? A: While aqueous ammonia can be used, it introduces the risk of competitive hydrolysis, converting your 4-chloropyrimidine back into the pyrimidin-4-ol starting material. Methanolic ammonia is strongly preferred to maintain high chemoselectivity for the amination pathway[4].
References
-
Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents (US6365740B1). 4
-
PROCESS FOR THE SYNTHESIS OF 6-CHLOROMETHYLURACIL. European Patent Office (EP 3759082 B1). 1
-
An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. 3
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. ResearchGate. 2
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine , a critical intermediate often encountered in the synthesis of thiamine (Vitamin B1) analogs and pyrimidine-based kinase inhibitors.
This document objectively compares the mass spectrometric behavior of this compound against its primary metabolic and synthetic alternatives (specifically the Hydroxymethyl and Methoxymethyl analogs) to aid in precise structural elucidation and method development.
Executive Summary & Chemical Context[1][2][3][4][5][6]
-
Compound: this compound
-
Formula:
-
Monoisotopic Mass: 167.1059 Da
-
Precursor Ion $[M+H]^+: 168.1137 Da
-
Role: Synthetic intermediate, potential process impurity, or degradation product.
Core Challenge: Distinguishing this ether-derivative from its hydrolyzed alcohol metabolite (6-Hydroxymethyl) and other alkoxymethyl analogs using generic ionization sources. This guide details the specific fragmentation pathways that provide definitive identification.
Fragmentation Mechanics: The "Product" Profile
The fragmentation of this compound under Electrospray Ionization (ESI-CID) is driven by the stability of the pyrimidine ring and the lability of the ether side chain.
Primary Pathway: Ether Side-Chain Cleavage
The most diagnostic feature is the fragmentation of the C-6 ethoxymethyl group. Unlike simple aliphatic ethers, the proximity to the aromatic pyrimidine ring facilitates specific eliminations.
-
Loss of Ethylene (Neutral Loss of 28 Da):
-
Mechanism: A McLafferty-like rearrangement or four-center elimination involving the ethoxy group. The ether oxygen abstracts a hydrogen from the
-carbon of the ethyl group, expelling a neutral ethylene molecule ( ). -
Transition:
. -
Result: Formation of the 6-(Hydroxymethyl)-2-methylpyrimidin-4-amine cation (radical or protonated depending on mechanism, typically even-electron
in ESI).
-
-
Loss of Ethanol (Neutral Loss of 46 Da):
-
Mechanism: Direct heterolytic cleavage of the C-O bond or proton transfer followed by elimination of neutral ethanol.
-
Transition:
. -
Result: Formation of a stable resonant pyrimidine cation. This is often the Base Peak at higher collision energies.
-
Secondary Pathway: Ring Fragmentation
Once the side chain is degraded, the pyrimidine core fragments, typically via the loss of small nitriles.
-
Loss of HCN (27 Da):
-
Transition:
. -
Mechanism: Cleavage of the pyrimidine ring, a hallmark of nitrogen heterocycles.
-
Comparative Analysis: Performance vs. Alternatives
This section compares the MS detectability and pattern specificity of the target molecule against its two most common "alternatives" (interferences) in drug development: the Hydroxymethyl Metabolite and the Methoxymethyl Analog .
Table 1: Comparative Fragmentation Data
| Feature | Target: Ethoxymethyl | Alt 1: Hydroxymethyl Metabolite | Alt 2: Methoxymethyl Analog |
| Formula | |||
| Precursor | 168.11 | 140.08 | 154.10 |
| Primary Fragment | 140 (Loss of | 122 (Loss of | 122 (Loss of |
| Secondary Fragment | 122 (Loss of | 95 (Loss of | 95 (Loss of |
| Diagnostic Difference | Shows transition | Parent is 140. Does not show 168. | Shows loss of 32 (Methanol). No loss of 28. |
| Source Fragmentation Risk | High: Can degrade to 140 in source. | N/A | Low |
Analytical Insight:
-
Differentiation Strategy: To distinguish the Target (168) from the Metabolite (140), you must monitor the 168
140 transition. -
Caution: If the source temperature is too high (
), the target may thermally degrade to before quadrupole selection, leading to false quantitation of the metabolite. Protocol Recommendation: Use lower desolvation temperatures ( ) for the ether derivative.
Experimental Protocols
Method A: LC-MS/MS Quantitation (Triple Quadrupole)
Objective: High-sensitivity quantitation of the impurity.
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source (ESI+):
-
Spray Voltage: 3500 V.
-
Capillary Temp: 275°C (Kept low to prevent ether pyrolysis).
-
Sheath Gas: 40 arb units.
-
-
MRM Transitions:
-
Quantifier:
(CE: 25 eV). Most intense. -
Qualifier:
(CE: 15 eV). Diagnostic for ethyl group.
-
Method B: Structural Confirmation (Q-TOF/Orbitrap)
Objective: Confirming the ether linkage vs. isobaric impurities.
-
Mode: Full Scan MS/MS (Data Dependent Acquisition).
-
Mass Range:
. -
Collision Energy: Stepped (15, 30, 45 eV) to capture both the soft loss of ethylene (
) and the hard ring cleavage ( ). -
Acceptance Criteria: Presence of
(Exact mass of hydroxymethyl core) confirms the ethoxy side chain loss.
Visualization of Fragmentation Pathways[1][4][5][7][10][11]
The following diagram illustrates the critical fragmentation pathways for this compound, highlighting the divergence between side-chain loss and ring cleavage.
Figure 1: The fragmentation cascade showing the primary loss of the ethoxy side chain followed by pyrimidine ring degradation.[3][4][6][7][8]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 930-942. Link
-
NIST Mass Spectrometry Data Center. "Pyrimidine Fragmentation Data." NIST Chemistry WebBook, SRD 69. Link
-
Rodrigues-Filho, E., et al. (2003).[9] "Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry." Journal of Mass Spectrometry, 38(5), 540-547.[9] Link (Provides experimental validation for alkoxymethyl pyrimidine fragmentation).
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine and Thiamine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the bioactivity of a novel pyrimidine derivative, 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine, in direct comparison to established, clinically relevant thiamine analogs. As the biological profile of this compound is not extensively documented in peer-reviewed literature, this document serves as a strategic protocol, outlining the essential experimental comparisons required to characterize its potential as a thiamine mimetic or modulator. We will refer to this compound as Compound X for clarity.
The comparison will focus on two well-characterized lipophilic thiamine analogs: Benfotiamine and Sulbutiamine . These compounds were developed to overcome the low bioavailability of water-soluble thiamine and have distinct pharmacological profiles, making them excellent benchmarks for this comparative analysis.[1][2]
Chapter 1: The Molecules in Focus: Structure and Rationale
Thiamine (Vitamin B1) is an essential micronutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for carbohydrate and amino acid metabolism.[3][4] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as Beriberi and Wernicke-Korsakoff syndrome.[4] Thiamine analogs are synthetic derivatives designed to improve absorption and tissue penetration, thereby offering potential therapeutic advantages.[1]
-
Compound X (this compound): This molecule features a 2-methylpyrimidin-4-amine core, which is structurally related to the pyrimidine moiety of thiamine. The ethoxymethyl group at the 6-position introduces a lipophilic character that may influence its membrane permeability and overall bioactivity. Its structural similarity suggests it could potentially interact with thiamine transporters or metabolic enzymes.
-
Benfotiamine: A lipid-soluble S-acyl derivative of thiamine. It is known for its high bioavailability compared to standard thiamine hydrochloride.[5][6] Once absorbed, it is converted to thiamine and subsequently to TPP. Benfotiamine is particularly noted for its potential in managing diabetic complications by enhancing the activity of the TPP-dependent enzyme transketolase.[6]
-
Sulbutiamine: A synthetic disulfide derivative created by joining two thiamine molecules. Its lipophilic nature allows it to cross the blood-brain barrier more effectively than thiamine.[2][6] It is often used for its potential nootropic effects, including improving memory and reducing fatigue, which are thought to be related to increased thiamine and TPP levels in the brain.[1][2]
Caption: Structural relationship of Compound X and thiamine analogs to the core pyrimidine ring.
Chapter 2: A Framework for Comparative Bioactivity Assessment
To objectively compare Compound X with Benfotiamine and Sulbutiamine, a multi-tiered experimental approach is essential. This framework is designed to assess three core pillars of thiamine-related bioactivity:
-
Bioavailability and Permeability: The ability of the compound to cross biological membranes, such as the intestinal epithelium.
-
Metabolic Conversion: The efficiency with which the compound increases intracellular levels of the active coenzyme, TPP.
-
Functional Enzymatic Activity: The downstream effect on a key TPP-dependent enzyme, which serves as a functional biomarker of thiamine status.
Sources
- 1. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 2. Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Page 3 [medscape.com]
- 3. A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. doublewoodsupplements.com [doublewoodsupplements.com]
Comparison Guide: IR Spectroscopy Characteristic Bands of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
[1][2]
Executive Summary & Compound Profile
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a specific trisubstituted pyrimidine derivative often encountered in the synthesis of agrochemicals and pharmaceutical intermediates (analogous to the Vitamin B1 pathway).[1]
In drug development, the critical analytical challenge is distinguishing this specific 6-isomer from its regioisomers (particularly the 5-ethoxymethyl analog, a common thiamine intermediate) and its hydrolysis products (alcohols).[2] This guide provides a definitive infrared (IR) spectroscopy framework to validate the identity of this compound, contrasting it with key structural alternatives.
Compound Identity
| Feature | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Core Structure | Pyrimidine ring substituted at positions 2 (Methyl), 4 (Amine), and 6 (Ethoxymethyl) |
| Key Functional Groups | Primary Amine (-NH₂), Ether (-C-O-C-), Pyrimidine Ring, Methyl/Ethyl alkyls |
Experimental Protocol: ATR vs. Transmission (KBr)
To ensure scientific integrity, the choice of sampling technique significantly impacts the spectral quality of aminopyrimidines due to hydrogen bonding and hygroscopicity.[2]
Method A: Attenuated Total Reflectance (FTIR-ATR)
Recommended for Routine ID and Process Monitoring[1]
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).[2]
-
Protocol:
-
Pros: Rapid, minimal moisture uptake during measurement.
-
Cons: Peak relative intensities may vary slightly from library transmission spectra due to depth of penetration effects.[2]
Method B: KBr Pellet (Transmission)
Recommended for Structural Elucidation and Isomer Differentiation[2]
-
Protocol:
-
Mix 1-2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.[1]
-
Grind intimately in an agate mortar (do not over-grind to avoid crystal lattice disruption).
-
Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Collect 32 scans against a blank KBr background.
-
-
Pros: Higher spectral resolution; sharper bands in the fingerprint region (crucial for distinguishing the 6-isomer from the 5-isomer).[1]
Characteristic IR Bands & Assignments
The spectrum of this compound is defined by the interplay between the electron-donating amine and the ether side chain.[1]
Table 1: Diagnostic Band Assignments
| Frequency Region (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Notes |
| 3300 – 3450 | Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | Appears as a doublet .[1] Sharpness indicates crystallinity.[2] Broadening implies moisture or amorphous content.[2] |
| 2900 – 2980 | Alkyl (Methyl/Ethyl) | C-H Stretching (Aliphatic) | Distinct bands for -CH₃ (asym) and -CH₂-. |
| 2850 – 2870 | Ether (-CH₂-O-) | C-H Stretching (Sym) | Often appears as a shoulder or weak peak adjacent to methyl bands.[1][2] |
| 1620 – 1660 | Primary Amine | N-H Scissoring (Bending) | Strong, sharp band.[2] Critical: Distinguishes amine from secondary amides (which absorb lower). |
| 1550 – 1590 | Pyrimidine Ring | C=N / C=C Skeletal Stretch | Characteristic "pyrimidine breathing" doublet.[2] Position is sensitive to the electron density of the ring.[2] |
| 1440 – 1460 | Alkyl | C-H Bending (Deformation) | Methyl/Methylene deformation. |
| 1375 | Methyl Group | -CH₃ Umbrella Mode | Sharp, medium intensity peak specific to the methyl group.[2] |
| 1100 – 1150 | Ether (Ethoxymethyl) | C-O-C Asym.[2] Stretch | PRIMARY DIAGNOSTIC BAND. Strong, broad peak.[2] Absence indicates hydrolysis to alcohol or loss of side chain.[2] |
| 990 – 1000 | Pyrimidine Ring | Ring Breathing Mode | Very sensitive to substitution pattern (2,4,6- vs 2,4,5-).[2] |
| 820 – 850 | Aromatic C-H | C-H Out-of-Plane (OOP) Bend | Isomer Fingerprint. Corresponds to the isolated proton at Position 5.[1] |
Comparative Analysis: Distinguishing Alternatives
In a drug development context, you are rarely identifying a compound in isolation. You are confirming it against potential impurities or wrong isomers.
Scenario A: Target vs. 5-Ethoxymethyl Isomer (Vitamin B1 Intermediate)
The 5-isomer (5-(ethoxymethyl)-2-methylpyrimidin-4-amine) is the most common confusion point.[1][2]
-
Mechanism of Differentiation: Both isomers have identical functional groups.[2] The difference lies in the Fingerprint Region (600–900 cm⁻¹) .
-
Target (6-isomer): The aromatic proton is at Position 5 .[1] It is flanked by the 4-Amino and 6-Ethoxymethyl groups.[1]
-
Alternative (5-isomer): The aromatic proton is at Position 6 .[1] It is flanked by the 1-Nitrogen and 5-Ethoxymethyl group.[1]
-
Observation: The C-H OOP bending vibration shifts. The 2,4,6-substitution pattern typically yields a band near 820–840 cm⁻¹ , whereas the 2,4,5-pattern often shifts higher or splits differently due to the adjacency to the ring nitrogen.[2]
Scenario B: Target vs. Hydrolysis Impurity (Alcohol)
If the ether linkage cleaves, you form (4-amino-2-methylpyrimidin-6-yl)methanol.[1]
Analytical Workflow Diagram
The following diagram illustrates the logical decision tree for validating the compound identity using the data above.
Caption: Logical workflow for confirming the identity of this compound using IR spectral checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. Retrieved from [Link] (Used for core pyrimidine ring vibration baselines).[2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for general functional group assignments: Ether C-O-C at 1100 cm⁻¹, Amine N-H at 3300 cm⁻¹).[2]
-
Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines. Bioorganic Chemistry. Retrieved from [Link] (Validates 2,4,6-substitution pattern spectral features).
Sources
- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 2. CN112047938A - 2,4,6-Trisubstituted Pyrimidine Compounds as ATR Kinase Inhibitors - Google Patents [patents.google.com]
- 3. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental analysis and composition verification of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Title: Beyond the Certificate of Analysis: A Comparative Verification Guide for 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Executive Summary: this compound (CAS: 7749-48-6) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and agrochemical actives.[1] While standard Certificates of Analysis (CoAs) often rely on HPLC area-% for purity, this metric can be misleading for early-stage intermediates where response factors of impurities are unknown.[1] This guide objectively compares three verification methodologies—Combustion Elemental Analysis (EA), Quantitative NMR (qNMR), and HPLC-UV—to determine the most robust protocol for verifying composition and "true" mass balance purity.
Part 1: Comparative Analysis of Verification Methodologies
For a researcher requiring absolute certainty of the scaffold's integrity, relying on a single method is insufficient. Below is a technical comparison of the three primary "alternatives" for composition verification.
Combustion Elemental Analysis (CHN)
The Traditional Benchmark
-
Mechanism: Thermal oxidation of the sample (approx. 950°C) to convert C, H, and N into gases (
, , ) for detection. -
Performance Profile:
-
Pros: Excellent for detecting non-chromatophore impurities (e.g., inorganic salts, trapped water, silica). It provides a "whole sample" view.
-
Cons: Low specificity. A sample contaminated with an isomer or a structurally similar byproduct may still pass CHN limits (
). It is destructive and requires milligram quantities.
-
-
Verdict: Essential for establishing the "Gross Formula" but insufficient for "Molecular Purity."
Quantitative NMR (qNMR)
The Modern Gold Standard
-
Mechanism: Uses the direct proportionality between signal integration and the number of nuclei.[2][3][4][5] Requires an internal standard (IS) of known high purity.[4]
-
Performance Profile:
-
Verdict: The superior method for determining Potency (Assay) and verifying the specific structure simultaneously.
HPLC-UV/MS
The Process Standard
-
Mechanism: Separation based on polarity/hydrophobicity.[1]
-
Performance Profile:
-
Pros: Unmatched sensitivity for trace organic impurities.[1]
-
Cons: "Purity" is relative to UV absorption. If the main compound has a low extinction coefficient compared to an impurity, purity is underestimated (and vice versa). Blind to inorganic salts.
-
-
Verdict: Critical for impurity profiling, but poor for absolute mass balance without a certified reference standard.
Table 1: Quantitative Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Output | Elemental Composition % | Absolute Purity (wt%) | Relative Purity (Area %) |
| Specificity | Low (Isomer blind) | High (Structural ID) | High (Separation based) |
| Sample Req. | ~2-5 mg (Destructive) | ~10-20 mg (Recoverable) | <1 mg (Destructive) |
| Precision (RSD) | 0.2 - 0.4% | < 1.0% | < 0.5% |
| Blind Spots | Isomers, degradation products | Paramagnetic impurities | Salts, moisture, non-UV active |
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" qNMR Workflow
Objective: Determine the absolute potency of this compound with <1% uncertainty.[1]
1. Internal Standard (IS) Selection:
-
Choice: Maleic Acid (TraceCERT® or equivalent).[1]
-
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm (in DMSO- ), which typically falls in a clear region for pyrimidines, avoiding overlap with the aromatic pyrimidine proton (~ 6.5-7.0 ppm) or the ethoxy methylene (~ 3.5-4.5 ppm).[1]
2. Sample Preparation:
-
Step 1: Accurately weigh
mg of the analyte (Pyrimidin-4-amine) into a vial.[1] Record mass ( ).[4][6] -
Step 2: Accurately weigh
mg of Maleic Acid (IS) into the same vial. Record mass ( ).[1] -
Step 3: Dissolve in 0.7 mL DMSO-
. Ensure complete dissolution (sonicate if necessary). -
Step 4: Transfer to a high-precision 5mm NMR tube.[1]
3. Acquisition Parameters (The "Trust" Factors):
-
Pulse Angle:
(Maximize signal).[1] -
Relaxation Delay (D1):
seconds. -
Scans (NS): 16 or 32 (Sufficient S/N ratio > 250:1).
-
Spectral Width: -2 to 14 ppm.[1]
4. Data Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to normalized value corresponding to its protons, e.g., 2).
-
Integrate the unique Pyrimidine-H (singlet) or the Ethoxy-
(quartet).[1]
5. Calculation (Self-Check):
-
: Purity,
: Integral, : Number of protons, : Molar mass, : Weighed mass.[4]
Protocol B: Elemental Analysis Verification
Objective: Confirm bulk composition and rule out salt formation.
Theoretical Values for
Acceptance Criteria:
-
Experimental results must fall within
of theoretical values. -
Troubleshooting: If Nitrogen is low but Carbon is high, suspect residual solvent (e.g., Ethanol from ethoxylation step). If all values are proportionally low, suspect inorganic salt contamination or retained moisture.
Part 3: Visualization of Analytical Logic
Diagram 1: The Verification Decision Matrix
This flowchart guides the researcher on which method to prioritize based on the synthesis stage.
Caption: Decision matrix for selecting the appropriate analytical verification path based on the synthesis stage.
Diagram 2: qNMR Workflow for this compound
This diagram visualizes the critical control points in the qNMR protocol.
Caption: Step-by-step qNMR workflow highlighting the critical "Acquisition" parameters for quantitative accuracy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66149, 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
Canadian Science Publishing (1977). Amino group acidity in aminopyridines and aminopyrimidines. (Context for elemental analysis standards in pyrimidines). Retrieved from [Link][1]
Sources
- 1. 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | C8H13N3O | CID 66149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4-methylpyrimidine [webbook.nist.gov]
High-Fidelity UV-Vis Absorption Spectra Comparison for Pyrimidine Derivatives: A Definitive Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Understanding the precise ultraviolet-visible (UV-Vis) absorption characteristics of pyrimidine derivatives is a foundational requirement in drug development, structural biology, and analytical quantification. Pyrimidines—ranging from natural nucleobases like uracil and thymine to synthetic chemotherapeutics like 5-fluorouracil (5-FU)—exhibit highly specific spectral signatures. This guide objectively compares their UV-Vis performance, explains the mechanistic causality behind spectral shifts, and provides a self-validating experimental protocol for high-fidelity data acquisition.
Mechanistic Foundations: Electronic Transitions in Pyrimidines
The UV-Vis absorption profile of pyrimidine derivatives is primarily governed by the electronic configuration of their nitrogen-containing heterocyclic aromatic rings. When exposed to UV radiation, these molecules undergo two distinct types of electronic transitions[1]:
-
Transitions: These are symmetry-allowed transitions originating from the conjugated double bonds. They require higher energy and produce intense absorption bands (high molar extinction coefficient,
) typically in the 250–270 nm range. -
Transitions: These involve the non-bonding (
) lone-pair electrons on the nitrogen or oxygen atoms. Because they are symmetry-forbidden, they manifest as much weaker bands or shoulders at longer wavelengths (>280 nm ).
The Causality of Substituent Effects
The substitution pattern on the pyrimidine ring directly modulates the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to predictable spectral shifts:
-
Electron-Donating Groups (EDGs): Adding a methyl group (e.g., transitioning from Uracil to Thymine) increases electron density in the aromatic system. This narrows the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to longer wavelengths.
-
Halogenation (+M Resonance): In 5-Fluorouracil, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. However, its lone pairs donate electron density back into the ring via resonance (+M effect). This extends the
-conjugation system, causing a bathochromic shift relative to unsubstituted uracil[2].
Logical flow of electronic transitions and substituent effects in pyrimidine UV-Vis spectra.
Comparative Quantitative Data
The table below consolidates the maximum absorption wavelengths (
| Compound | Substitution Pattern | Molar Extinction Coefficient ( | Spectral Behavior Notes | |
| Uracil | Unsubstituted | ~258 | 8,200 | Baseline reference for RNA pyrimidines. |
| Thymine | 5-Methyl | ~264 | 7,900 | +CH3 causes a ~6 nm bathochromic shift vs. Uracil. |
| Cytosine | 4-Amino | ~267 | 7,100 | Broad peak due to amino group conjugation. |
| 5-Fluorouracil | 5-Fluoro | ~265 - 266 | ~7,000 | Resonance from -F causes a red shift vs. Uracil. |
Note: Values are highly dependent on solvent polarity and pH. Data synthesized from standardized kinetic and spectroscopic assessments[1][2].
Environmental Modulators: Solvent Polarity and pH
To ensure data integrity, analysts must understand how the microenvironment alters the pyrimidine chromophore.
Solvent Effects (Dielectric & H-Bonding)
The dielectric properties of the solvent dictate the stabilization of the ground versus excited states. In polar protic solvents (like water or methanol), hydrogen bonding stabilizes the non-bonding (
pH and Tautomerism
Pyrimidines exhibit lactam-lactim tautomerism. At physiological pH (7.4), compounds like 5-fluorouracil and uracil exist predominantly in the neutral lactam form. However, as the pH increases above their pKa (e.g., pH > 8.0), deprotonation occurs, shifting the equilibrium toward the lactim (enol) form. This structural change increases electron delocalization across the heterocyclic ring, causing a significant bathochromic shift and altering the molar extinction coefficient[3][4].
Self-Validating Experimental Protocol
To prevent common artifacts—such as concentration-dependent aggregation or solvent cutoff interference—the following self-validating methodology must be strictly adhered to when acquiring UV-Vis spectra for pyrimidine derivatives.
Step-by-Step Methodology
-
Solvent Selection & Baseline Correction:
-
Select a UV-transparent solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
Perform a baseline correction (blanking) using the exact same batch of solvent in a matched 1 cm quartz cuvette to eliminate background matrix absorbance.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM).
-
Dilute serially to create a working range of
to .
-
-
Spectral Scanning:
-
Scan the samples from 200 nm to 400 nm at a medium scan speed (e.g., 400 nm/min) with a slit width of 1 nm.
-
-
Beer-Lambert Validation (Critical Trustworthiness Step):
-
Measure the absorbance at the determined
across all 5 concentrations. -
Plot Absorbance vs. Concentration. A linear regression (
) validates that the sample is monomeric and free from aggregation[2]. -
Rule: If Absorbance (
) exceeds 1.0, dilute the sample. High absorbance leads to detector saturation, stray light interference, and non-linear deviations from the Beer-Lambert law.
-
-
Data Extraction:
-
Calculate
using the formula: , where is concentration in M, and is the path length in cm.
-
Self-validating experimental workflow for high-fidelity UV-Vis spectroscopic analysis.
Applications in Drug Development
The rigorous UV-Vis profiling of pyrimidines is heavily utilized in the pharmaceutical industry:
-
Nanocarrier Release Assays: 5-Fluorouracil is a cornerstone chemotherapeutic agent. UV-Vis spectroscopy is routinely used to quantify its encapsulation efficiency and release kinetics from advanced delivery vehicles (e.g., PAMAM dendrimers) by continuously monitoring the 265 nm peak[4].
-
Purity and Stability Analysis: The degradation or hydrolysis of pyrimidine drugs can be tracked by monitoring hyperchromic/hypochromic shifts and the emergence of new isosbestic points over time, indicating the breakdown of the active pharmaceutical ingredient (API)[2].
References
1. - Photochemistry and Photobiology 2. - Nano Biomedicine and Engineering 3. - Journal of the American Chemical Society 4. - PubMed Central (PMC)
Sources
- 1. Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 3. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(amidoamine) Dendrimers as Nanocarriers for 5-Fluorouracil: Effectiveness of Complex Formation and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Topic: Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Immediate Action Card
Compound: 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine Chemical Class: Substituted Aminopyrimidine / Pyrimidine Analog Primary Hazard Profile (Derived from Structural Analogs):
-
Bioactive Agent: Potential kinase inhibitor or metabolic modulator. Treat as a potent pharmacological agent.
-
Irritant: High probability of respiratory, ocular, and cutaneous irritation (H315, H319, H335).
-
Acute Toxicity: Assume GHS Category 4 (Harmful if swallowed) or higher until LD50 is established.
-
Physical State: Likely white to off-white crystalline solid; potential for fine dust generation.
Critical Directive: Handle exclusively inside a certified Chemical Fume Hood. Do not weigh on an open bench.
Part 1: Hazard Identification & Risk Assessment
The "Why" behind the protocol. Understanding the molecular risks dictates the PPE strategy.
1. Structural Hazard Analysis The pyrimidine core, specifically the 4-amino-2-methyl substitution pattern, is a pharmacophore often associated with biological activity in thiamine biosynthesis pathways and kinase inhibition.
-
The Amine Group (-NH2): Increases basicity and potential for hydrogen bonding with biological targets (mucous membranes), leading to irritation.
-
The Ethoxymethyl Group: Increases lipophilicity compared to bare aminopyrimidines, facilitating skin absorption and cell membrane penetration.
2. GHS Classification (Conservative Baseline) In the absence of a compound-specific SDS, apply the Precautionary Principle based on the structural analog 4-amino-2-methylpyrimidine and 4-ethoxypyrimidine derivatives:
Part 2: Personal Protective Equipment (PPE) Matrix
The "What" to wear.[1][3][4][7][9] This system is designed to create redundancy—if one barrier fails, another remains.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Outer Layer: Protects against immediate splashes.Inner Layer: Prevents contamination during doffing. Nitrile offers superior resistance to the organic solvents (DMSO, MeOH) likely used to solubilize this compound compared to latex. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum respiratory defense against particulate inhalation. |
| Body | Lab Coat (High-neck, long sleeve) | Must button to the neck to protect the suprasternal notch. Cotton/Polyester blend is standard; use Tyvek sleeves if handling large quantities (>5g). |
Part 3: Operational Protocols
The "How" to execute. These workflows minimize exposure potential.
Protocol A: Weighing & Dispensing (The High-Risk Zone)
Risk: Airborne particulate generation is highest during transfer from the stock container.
-
Preparation:
-
Place the analytical balance inside the chemical fume hood.
-
If the balance cannot be moved, use a static-free powder funnel and a tared vial.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Pyrimidines are often electrostatic; static discharge can "jump" powder onto gloves.
-
-
Transfer:
-
Open the stock container only when the sash is at the safe working height.
-
Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Self-Validating Step: Wipe the exterior of the stock container with a Kimwipe dampened in methanol before returning it to storage. Check the wipe under UV light (if applicable) or visually for residue.
-
Protocol B: Solubilization
Risk: Creation of a concentrated solution that can penetrate gloves.
-
Solvent Choice: This compound is likely soluble in DMSO or Methanol. DMSO is a penetration enhancer —it will carry the dissolved aminopyrimidine through skin and standard gloves rapidly.
-
Technique:
-
Add solvent slowly to the solid.
-
Cap the vial tightly before vortexing.
-
Change outer gloves immediately if a splash occurs during solubilization.
-
Protocol C: Waste Disposal
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into Hazardous Solid Waste (labeled "Toxic Organic Solid").
-
Liquid Waste: Solutions go into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).
-
Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain.
Part 4: Visualization & Logic Flows
Diagram 1: PPE Donning & Doffing Logic
This workflow ensures that the "Clean" inner surface never touches the "Dirty" outer surface.
Caption: Sequential PPE workflow emphasizing the "Double Glove" technique to maintain a barrier during de-gowning.
Diagram 2: Spill Response Decision Matrix
Immediate decision making for powder vs. liquid spills.
Caption: Decision tree for spill remediation. Note the critical prohibition of dry sweeping for powders.
Part 5: Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[4] Hold eyelids open. Seek medical attention. (Amines can cause corneal damage).
-
Skin Contact: Remove contaminated clothing.[1][3][4][7][8] Wash skin with soap and water.[2][4][5][8] Do not use ethanol (may increase absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236307 (Related Analog: 4-Amino-2-methylpyrimidine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-aminopyrimidine derivatives. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
